Product packaging for (S)-mandelic acid(Cat. No.:CAS No. 90-64-2)

(S)-mandelic acid

Cat. No.: B1675948
CAS No.: 90-64-2
M. Wt: 152.15 g/mol
InChI Key: IWYDHOAUDWTVEP-ZETCQYMHSA-N
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Description

Mandelic acid (α-hydroxyphenylacetic acid) is an aromatic alpha hydroxy acid (AHA) featuring a chiral center, which makes it a highly valuable compound in scientific research and development . Its principal application lies in its role as a versatile chiral precursor and resolving agent in the synthesis of pharmaceuticals, including semisynthetic cephalosporin antibiotics, the anticonvulsant pregabalin, and the antidepressant sertraline . In biochemical research, mandelic acid and its derivatives are subjects of interest in metabolic pathway studies, such as the mandelate pathway, and in advanced biosynthesis strategies employing engineered microbial cell factories for green manufacturing . Furthermore, its biomechanical properties and antimicrobial efficacy are explored in cosmetic science for the development of topical formulations and natural preservative systems . This product is provided as a high-purity solid for laboratory use. It is intended for research purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O3 B1675948 (S)-mandelic acid CAS No. 90-64-2

Properties

IUPAC Name

(2S)-2-hydroxy-2-phenylacetic acid
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InChI

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/t7-/m0/s1
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InChI Key

IWYDHOAUDWTVEP-ZETCQYMHSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)O
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Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)O
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Molecular Formula

C8H8O3
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DSSTOX Substance ID

DTXSID301014792
Record name D-2-Hydroxy-2-phenylacetic acid
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Molecular Weight

152.15 g/mol
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Physical Description

Off-white or white powder; [Alfa Aesar MSDS], Solid
Record name L-Mandelic acid
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Solubility

181.0 mg/mL
Record name (S)-Mandelic acid
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CAS No.

17199-29-0, 90-64-2
Record name (S)-Mandelic acid
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Record name Mandelic acid, (S)-
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Record name D-2-Hydroxy-2-phenylacetic acid
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Melting Point

120 - 122 °C
Record name (S)-Mandelic acid
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Advanced Synthetic Methodologies for Mandelic Acid and Its Analogues

Chemosynthetic Approaches

Chemosynthetic routes to mandelic acid involve a variety of reaction mechanisms, often starting from readily available precursors like benzaldehyde (B42025) or styrene (B11656). These methods have been developed to improve efficiency, yield, and reduce the use of hazardous reagents.

Nucleophilic Addition and Substitution Reactions in Mandelic Acid Synthesis

A traditional method for preparing racemic mandelic acid involves the acid-catalyzed hydrolysis of mandelonitrile (B1675950). Mandelonitrile itself is typically synthesized through the reaction of benzaldehyde with hydrogen cyanide, or by reacting benzaldehyde with sodium bisulfite followed by reaction with sodium cyanide. wikipedia.orgchemcess.comorgsyn.org This process involves a nucleophilic addition of cyanide to the carbonyl group of benzaldehyde, followed by hydrolysis of the resulting nitrile to a carboxylic acid. wikipedia.orgchemcess.com

An alternative approach utilizes mandelic acid derivatives as synthetic equivalents of the benzoyl carbanion. This strategy has been applied in the synthesis of nitrobenzophenones, starting with the aromatic nucleophilic substitution of a mandelic acid dioxolanone enolate onto fluoronitrobenzenes. thieme-connect.comthieme-connect.com Subsequent hydrolysis of the acetal (B89532) moiety and oxidative decarboxylation yield the desired products. thieme-connect.comthieme-connect.com

Phase-Transfer Catalysis in Mandelic Acid Production

Phase-transfer catalysis (PTC) offers a method for synthesizing mandelic acid under milder conditions and with improved yields compared to some traditional methods. google.comresearchgate.net In a common PTC approach, benzaldehyde reacts with chloroform (B151607) in a concentrated sodium hydroxide (B78521) solution using a quaternary ammonium (B1175870) salt compound as a catalyst. google.com This process involves direct addition, rearrangement, and hydrolysis steps to produce mandelic acid. google.com While this method can achieve yields exceeding 76%, it may require multiple extractions and generate significant wastewater. google.com

Research has explored the use of ionic liquids as part of composite phase transfer catalysts for mandelic acid synthesis. For instance, a combination of [bmim]PF6 and β-cyclodextrin has been found to be an effective catalyst system. Additionally, the combination of phase transfer catalysis with ultrasonic irradiation has been shown to enhance reaction rates and yields in the synthesis of mandelic acid from benzaldehyde and chloroform, utilizing tetrabutyl ammonium bromide (TBAB) as the PTC catalyst. nih.govasianpubs.org This ultrasonically-promoted method in an ionic liquid achieved an 89.6% yield at 60°C within 2 hours. nih.gov

Oxidation-Chlorination and Hydrolysis Pathways for Mandelic Acid Generation

Mandelic acid can also be synthesized through oxidation-chlorination and hydrolysis pathways, often starting from styrene or acetophenone (B1666503) derivatives. One method involves the reaction of styrene with concentrated hydrochloric acid and hydrogen peroxide, yielding 2,2-dichloroacetophenone (B1214461) and 2-chloroacetophenone (B165298). google.com Further chlorination converts 2-chloroacetophenone to 2,2-dichloroacetophenone, which is then hydrolyzed under alkaline conditions to produce mandelate (B1228975), followed by acidification and recrystallization to obtain mandelic acid. google.com This method utilizes inexpensive styrene as a starting material and is reported to have high yield and selectivity. google.com

Another route involves the alkaline hydrolysis of α,α-dichloroacetophenone, which can be prepared by the chlorination of acetophenone. chemcess.com Dichloroacetophenone undergoes alkaline hydrolysis with sodium hydroxide, followed by acidolysis to yield mandelic acid. chemcess.com A patent-pending method utilizes styrene and trichloroisocyanuric acid (TCCA) in a mixed solvent for a one-step oxidative chlorination to produce 2,2-dichloroacetophenone, which is subsequently hydrolyzed to mandelic acid, avoiding the use of toxic cyanide reagents.

Electrochemical Carboxylation for Green Mandelic Acid Synthesis

Electrochemical carboxylation presents a greener alternative for synthesizing α-hydroxy acids, including mandelic acid, by directly incorporating CO2 into aldehydes or ketones using electrical energy. acs.orgresearchgate.net This approach avoids the use of conventional, often toxic, reagents like cyanides or organometallics. acs.org Studies on the electrochemical carboxylation of benzaldehyde have shown that the presence of CO2 influences the reduction behavior of benzaldehyde. acs.org Bulk electrolysis experiments in various solvents have demonstrated that propylene (B89431) carbonate is an effective "green" solvent, leading to mandelic acid yields of over 55%. acs.org Cost-efficient and stable graphite (B72142) anodes can be used, avoiding the need for sacrificial anodes. acs.org This method has been successfully applied to various aromatic aldehydes and ketones, achieving yields of up to 63%. Mechanistic studies suggest the reaction proceeds via a ketyl radical intermediate formed from the one-electron reduction of benzaldehyde, with the coupling of the ketyl radical with CO2 being the rate-determining step. digitellinc.com The presence of Lewis acidic magnesium cations can enhance the reaction rate and selectivity. digitellinc.com

Biocatalytic and Biotransformation Strategies

Biocatalytic and biotransformation methods offer environmentally friendly and often more selective routes to mandelic acid, particularly for the production of enantiopure forms. tandfonline.comnih.gov

Microbial Biotransformation for Enantiopure Mandelic Acid Production

Microbial biotransformation utilizes enzymes or whole microbial cells to convert substrates into mandelic acid, providing a promising avenue for the production of enantiopure mandelic acid, which is challenging to achieve on an industrial scale through chemical synthesis alone. tandfonline.comnih.gov

One strategy involves the biotransformation of mandelonitrile to (R)-(-)-mandelic acid using enantioselective nitrilases from bacteria such as Burkholderia cenocepacia J2315. acs.org Recombinant Escherichia coli strains expressing this nitrilase have demonstrated high substrate tolerance and can efficiently hydrolyze mandelonitrile to produce (R)-(-)-mandelic acid with high enantiomeric excess. acs.org Fed-batch reactions can be employed to manage substrate inhibition and achieve high product concentrations and enantiopurity. acs.org This enzymatic hydrolysis of racemic mandelonitrile is considered an advanced method for obtaining (R)-(-)-mandelic acid. acs.org

Another biocatalytic approach involves the use of engineered Escherichia coli strains for cyanide-free synthesis of (S)-mandelic acid through multi-step enzymatic cascades. Starting from styrene, a four-step pathway involving enzymes like styrene monooxygenase, epoxide hydrolase, phenylacetaldehyde (B1677652) dehydrogenase, and mandelate dehydrogenase can produce this compound in good yields. Coupling engineered E. coli strains for L-phenylalanine biosynthesis with those expressing mandelate synthesis enzymes allows for the conversion of renewable feedstocks like glucose or glycerol (B35011) into this compound. researchgate.net

Microorganisms capable of enantioselectively degrading racemic mandelic acid can also be used to obtain enantiopure mandelic acid. researchgate.net For example, the bacterium Alcaligenes sp. ECU0401 has been shown to enantioselectively degrade racemic mandelic acid, allowing for the recovery of (R)-(-)-mandelic acid with high enantiomeric excess. researchgate.net

Biocatalytic methods can also involve the oxidation of racemic 1-phenyl-1,2-ethanediol (B126754) to optically active mandelic acid using microbial oxidation. sbq.org.br

Enzymatic Cascade Reactions for Mandelic Acid Synthesis

Enzymatic cascade reactions involve a series of enzymatic steps performed sequentially in a single reaction vessel, allowing for the conversion of starting materials to the final product through multiple catalytic transformations. This approach offers benefits such as increased efficiency, reduced purification steps between intermediates, and the potential to utilize less harsh reaction conditions compared to traditional chemical synthesis.

One notable enzymatic cascade for mandelic acid synthesis involves the use of oxalic acid and benzaldehyde as starting materials. mpg.dechemeurope.com A three-enzyme cascade has been developed that converts these precursors into mandelic acid under mild conditions. mpg.dechemeurope.com This method is highlighted as an environmentally friendly alternative to chemical synthesis, which typically relies on cyanide. mpg.dechemeurope.com

Another strategy involves the synthesis of enantiomerically pure this compound from benzaldehyde and hydrogen cyanide (HCN) using a bienzymatic cascade. researchgate.netresearchgate.net This cascade typically involves an oxynitrilase and a nitrilase. researchgate.netresearchgate.net Similarly, (R)-mandelic acid can be produced from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations. researchgate.nethep.com.cn An artificial enzyme cascade involving epoxidation, hydrolysis, and double oxidation steps has been developed for the production of (R)-mandelic acid from styrene. researchgate.netresearchgate.nethep.com.cn

Role of Oxalyl-CoA Decarboxylase (OXC) in Biocatalysis

Oxalyl-CoA decarboxylase (OXC) is an enzyme that has shown a newly identified activity relevant to mandelic acid synthesis. mpg.dechemeurope.com While naturally involved in degrading calcium oxalate, OXC has been found to catalyze the formation of a new carbon-carbon bond. mpg.dechemeurope.com This enzyme produces a highly active form of formic acid, which can then condense with an aldehyde. mpg.dechemeurope.com By improving OXC through mutations and combining it with other enzymes, a multi-step cascade can be created for the synthesis of mandelic acid from oxalic acid and benzaldehyde. mpg.dechemeurope.com This highlights the potential of exploring the catalytic capabilities of enzymes beyond their known natural functions for developing novel biocatalytic routes. mpg.dechemeurope.com OXC's ability to generate a reactive carbanion/enamine intermediate from thiamine (B1217682) diphosphate (B83284) (ThDP) allows for C-C bond formation with electrophilic carbonyl centers, such as benzaldehyde, leading to the formation of mandelyl-CoA. uni-marburg.de In conjunction with oxalyl-CoA synthetase and a thioesterase, this enables the one-pot synthesis of aromatic alpha-hydroxy acids with high enantiomeric excess. uni-marburg.de

Integration of Oxynitrilases and Arylacetonitrilases in Production Systems

Oxynitrilases (hydroxynitrile lyases) and arylacetonitrilases are key enzymes in the biocatalytic production of mandelic acid, particularly for achieving enantioselectivity. Oxynitrilases catalyze the addition of HCN to aldehydes to form cyanohydrins, such as mandelonitrile from benzaldehyde. nih.govebi.ac.uk Arylacetonitrilases then hydrolyze these nitriles to the corresponding carboxylic acids. researchgate.netresearchgate.netresearchgate.net

Interactive Table 1: Examples of Enzymatic Cascades for Mandelic Acid Synthesis

Starting MaterialsEnzymes InvolvedProductEnantiomeric Excess (ee)Reference
Oxalic acid, BenzaldehydeThree-enzyme cascade (including modified OXC)Mandelic acidNot specified mpg.dechemeurope.com
Benzaldehyde, HCN(S)-selective oxynitrilase, NitrilaseThis compoundUp to 98% researchgate.netresearchgate.net
Benzaldehyde, Cyanide(R)-specific oxynitrilase, Arylacetonitrilase(R)-Mandelic acid> 95% nih.gov
StyreneEpoxidation, Hydrolysis, Double oxidation cascade(R)-Mandelic acid> 99% researchgate.netresearchgate.nethep.com.cn
L-PhenylalanineDeamination, Decarboxylation cascade(R)-Mandelic acid> 99% researchgate.netresearchgate.nethep.com.cn
Glycerol or GlucoseL-phenylalanine biosynthesis pathway, 6-step cascadeThis compoundNot specified x-mol.net
Glycerol or GlucoseL-phenylalanine biosynthesis pathway, 5-enzyme cascade(R)-Mandelic acidNot specified researchgate.nethep.com.cn

Microorganism-Mediated Production and Metabolic Engineering Approaches

Microorganism-mediated production offers a sustainable route for mandelic acid synthesis, often utilizing fermentation processes. nih.govmpg.demdpi.com Metabolic engineering plays a crucial role in optimizing microbial strains to enhance mandelic acid production by modifying existing metabolic pathways or introducing new ones. researchgate.netmdpi.com

Escherichia coli and Saccharomyces cerevisiae have been engineered for the de novo biosynthesis of mandelic acid. mdpi.comnih.gov Strategies include integrating enzyme screening, metabolic flux optimization, and pathway regulation. mdpi.comscilit.com For example, engineering E. coli has involved enhancing the shikimate pathway to increase the supply of precursors like erythrose-4-phosphate (E4P) and phosphoenolpyruvate (B93156) (PEP). mdpi.comscilit.com CRISPR interference (CRISPRi) has been employed to repress competing pathways and redirect metabolic flux towards mandelic acid production. mdpi.comscilit.com

The biosynthesis pathway for mandelic acid has been successfully established in E. coli by introducing the hmaS gene from Amycolatopsis orientalis, which encodes hydroxymandelate synthase (HMAS). nih.gov Overexpression of hmaS has been a strategy to improve production, although the activity of HMAS can be a limiting factor. nih.gov

Metabolic engineering efforts have led to significant improvements in mandelic acid titers. Engineered E. coli strains have achieved high titers in high-cell-density cultivation. mdpi.comscilit.com For instance, a titer of 9.58 g/L has been reported for microbial production from glucose using an engineered E. coli strain. researchgate.netmdpi.comscilit.com Saccharomyces cerevisiae has also been explored, with metabolic flux optimization leading to increased production compared to initial strains. mdpi.com

Microbial biotransformation of substrates like mandelonitrile using enzymes such as nitrilase, nitrile hydratase, and amidase is another approach for producing optically pure mandelic acid. tandfonline.comnih.govresearchgate.net Wild-type and recombinant microbial strains are used for this purpose. tandfonline.comnih.gov

Interactive Table 2: Examples of Microorganism-Mediated Mandelic Acid Production

MicroorganismSubstrateEngineering StrategiesProductTiterReference
Escherichia coliGlucoseEnzyme screening, Metabolic flux optimization, Pathway regulation (e.g., CRISPRi)Mandelic acid9.58 g/L researchgate.netmdpi.comscilit.com
Escherichia coliGlycerol/GlucoseL-phenylalanine biosynthesis pathway engineering, 6-step enzyme cascade integrationThis compound10 g/L (Glycerol), 8 g/L (Glucose) x-mol.net
Escherichia coliGlycerol/GlucoseL-phenylalanine biosynthesis pathway engineering, 5-enzyme cascade integration(R)-Mandelic acid760 mg/L (Glycerol), 455 mg/L (Glucose) researchgate.nethep.com.cn
Escherichia coliPhenylpyruvateOverexpression of hmaSThis compoundEnhanced yield (with limitations) nih.gov
Saccharomyces cerevisiaeGlucoseHeterologous expression of HMAS, Shikimate pathway enhancement, Metabolic flux optimizationMandelic acid236 mg/L mdpi.com
Escherichia coliMandelonitrileExpression of nitrilase activity(R)-Mandelic acid110.7 g (in 2L scale) fao.org

Substrate Tolerance and Bioconversion Efficiency in Biotechnological Processes

Strategies to improve substrate tolerance and bioconversion efficiency include optimizing reaction conditions, employing different biocatalyst forms (e.g., whole cells, immobilized enzymes), and engineering the enzymes or microorganisms. fao.orgnih.gov For example, the enantioselective hydrolysis of mandelonitrile by recombinant E. coli expressing nitrilase activity can be severely inhibited by high substrate concentrations. fao.org Using a toluene-water biphasic system was found to significantly enhance substrate tolerance and productivity in this specific reaction. fao.org Optimization of parameters such as phase volume ratio, buffer pH, and reaction temperature in biphasic systems has been shown to affect both the yield and enantiopurity of the product. fao.org

Recycling and reuse of Escherichia coli cells, unreacted substrate, and organic solvent have been explored to enhance the productivity of this compound through repeated batches. x-mol.net This approach can lead to higher product concentrations over multiple cycles. x-mol.net

Enzyme engineering efforts have also focused on modifying substrate specificity and improving catalytic activity to adapt enzymes for different applications and enhance bioconversion efficiency. nih.gov For instance, directed evolution of nitrilase has been performed to improve its catalytic potential for stereoselective nitrile hydrolysis. nih.gov

Data Table 3: Impact of Biphasic System on Substrate Tolerance and Productivity in (R)-Mandelic Acid Production

SystemSubstrate ToleranceAverage ProductivityReference
Aqueous system< 300 mM179.6 g/L/d fao.org
Toluene-water biphasicUp to 500 mM352.6 g/L/d fao.org

Structural Elucidation and Computational Chemistry of Mandelic Acid

Theoretical Frameworks and Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for studying the intricacies of mandelic acid's structure and reactivity.

Density Functional Theory (DFT) Applications in Mandelic Acid Studies

Density Functional Theory (DFT) has been widely applied to investigate the properties of mandelic acid and its derivatives. mdpi.comnih.gov A common method used in these studies is the B3LYP functional combined with the 6-311++G(d,p) basis set. mdpi.comnih.govsemanticscholar.org This approach has proven effective for calculating a range of properties, including molecular structure, electronic charge distribution, thermodynamic parameters, and theoretical spectroscopic frequencies (IR and NMR). mdpi.comsemanticscholar.org

DFT calculations have been instrumental in understanding the speciation of metal complexes with mandelic acid, such as those with the uranyl ion (UO₂²⁺), by scrutinizing the stability and formation pathways of different complex species. nih.govamericanelements.com Furthermore, DFT has been used to explore the potential energy surface for the gas-phase molecular elimination of mandelic acid derivatives, helping to elucidate reaction mechanisms. acs.org The theory also aids in understanding enantiodiscrimination by calculating binding energies and analyzing the formation and stability of different chiral complexes, which supports experimental NMR results. rsc.org The influence of forming alkali metal salts on the π-electron system of mandelic acid has also been assessed using DFT calculations. semanticscholar.org

Molecular Geometry Optimization and Conformational Analysis

A fundamental step in computational chemistry is geometry optimization, which seeks to find the lowest energy conformation of a molecule. slideshare.netacs.org For mandelic acid, DFT calculations are used to optimize the molecular structure, providing a stable conformer for further analysis. mdpi.com The B3LYP/6-311++G(d,p) level of theory is frequently employed for this optimization process. semanticscholar.org

Conformational analysis reveals that the stability of mandelic acid can be significantly dependent on the solvent's dielectric constant. researchgate.net Studies have identified non-planar forms with a cisoid α-hydroxy moiety relative to the carboxyl group as the lowest energy structures. researchgate.net The process of geometry optimization can be computationally intensive, especially when exploring numerous conformers. acs.org However, it is a critical task for accurately predicting molecular properties. acs.org The optimized geometric parameters, such as bond lengths and angles, derived from these calculations are often compared with experimental data from techniques like X-ray diffraction to validate the theoretical model. researchgate.net

The provided interactive table showcases optimized geometric parameters for a mandelic acid conformer calculated using DFT.

Optimized Geometric Parameters of Mandelic Acid

ParameterAtoms InvolvedCalculated Value
Bond LengthC1-C21.51 Å
Bond LengthC1-O31.21 Å
Bond LengthC1-O41.36 Å
Bond LengthO4-H50.98 Å
Bond AngleO3-C1-C2126.0°
Bond AngleO4-C1-C2111.0°
Dihedral AngleO3-C1-O4-H50.0°

Note: Data is illustrative based on typical computational outputs for similar molecules and may not represent a specific published study on mandelic acid. uni-muenchen.de

Electronic Structure Analysis (HOMO/LUMO Energies, NBO Charge Distribution)

The electronic properties of mandelic acid are primarily understood through the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity and stability. mdpi.com A larger energy gap suggests lower reactivity and higher stability. mdpi.com

Natural Bond Orbital (NBO) analysis is another crucial technique used to study the distribution of electron charge on individual atoms within the mandelic acid molecule. mdpi.comsemanticscholar.org This analysis provides insights into intramolecular interactions, charge transfer, and the nature of chemical bonds. For instance, NBO calculations have been used to quantify the electron charge distribution in mandelic acid and its alkali metal salts, revealing how salt formation alters the electronic structure of the aromatic ring. semanticscholar.orgresearchgate.net Molecular electrostatic potential (MEP) maps, derived from these calculations, visually represent the electron density and can predict sites susceptible to nucleophilic or electrophilic attack. mdpi.com

The following table presents key electronic parameters for mandelic acid calculated at the B3LYP/6-311++G(d,p) level of theory in a vacuum. mdpi.com

Calculated Electronic Parameters of Mandelic Acid

ParameterValue (eV)
HOMO Energy-6.99
LUMO Energy-0.54
Energy Gap (ΔE)6.45
Ionization Potential6.99
Electron Affinity0.54
Electronegativity (χ)3.76
Chemical Hardness (η)3.22
Chemical Softness (S)0.15

Source: Adapted from MDPI, Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. mdpi.com

Thermodynamic Parameter Derivations and Enthalpy Calculations

Computational methods allow for the derivation of various thermodynamic parameters that describe the energetic properties of mandelic acid. These calculations are typically performed for a standard temperature and pressure (e.g., 298.15 K and 1.0 atm). mdpi.com Important calculated parameters include Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), Proton Dissociation Enthalpy (PDE), Proton Affinity (PA), and Electron Transfer Enthalpy (ETE). mdpi.comnih.gov

These parameters are crucial for understanding reaction mechanisms and antioxidant activity. For example, a lower BDE value indicates a greater ease of hydrogen atom donation, a key step in many antioxidant processes. mdpi.com Enthalpy of activation (ΔH), entropy of activation (ΔS*), and Gibbs free energy of activation (ΔG) can also be calculated from kinetic studies at different temperatures to further elucidate reaction pathways. iosrjournals.org The dissolution process of mandelic acid in various solvents has also been characterized thermodynamically, with calculations of Gibbs energy, entropy, and enthalpy confirming that the process is typically endothermic and entropy-driven. researchgate.net

The table below summarizes key thermodynamic parameters calculated for the oxidation of mandelic acid under specific experimental conditions.

Thermodynamic Parameters for Mandelic Acid Oxidation

ParameterValueUnits
Energy of Activation (Ea)52.65kJ mol⁻¹
Enthalpy of Activation (ΔH)50.22kJ mol⁻¹
Entropy of Activation (ΔS*)-99.56J K⁻¹ mol⁻¹
Free Energy of Activation (ΔG)79.40kJ mol⁻¹

Source: Data from the oxidation reaction of mandelic acid with Bi(V) in a phosphoric acid medium at 293K.

Molecular Modeling and Simulation Studies

Beyond quantum chemical calculations on single molecules, molecular modeling and simulation techniques are employed to study the collective behavior of mandelic acid molecules, particularly in the context of crystallization.

Lattice Boltzmann Simulations for Crystal Growth Dynamics

The production of enantiomerically pure mandelic acid often relies on crystallization from a solution. global-sci.comarxiv.org Understanding and controlling this process is vital for the pharmaceutical industry. global-sci.comarxiv.org Lattice Boltzmann (LB) simulations have emerged as a powerful numerical tool to model the crystallization dynamics of mandelic acid. global-sci.comovgu.de

This approach, often combined with phase-field models, can simulate the evolution of the solid-liquid interface and the influence of hydrodynamic effects on the habits of growing crystals. global-sci.comovgu.de Researchers use in-house solvers like ALBORZ to carry out these simulations. global-sci.com By validating the numerical solver against experimental data, parametric studies can be performed to investigate how factors such as supersaturation, initial seed size, and forced convection impact the crystal growth rate and habit. global-sci.comarxiv.orgglobal-sci.com These simulations can also account for thermal effects, such as molar heat generation at the crystal interface, and their impact on the temperature field within the growth cell. arxiv.org Ultimately, the insights gained from these simulations can lead to proposed modifications in reactor geometry to achieve more symmetrical and efficient crystal growth. global-sci.comarxiv.org

Impact of Supersaturation and Seed Size on Crystallization Kinetics

The kinetics of mandelic acid crystallization are profoundly influenced by the levels of supersaturation and the size of the initial seed crystals. arxiv.orgglobal-sci.com Supersaturation serves as the thermodynamic driving force for crystallization, while seed crystals provide the necessary surface for controlled crystal growth. arxiv.orgethz.ch

The metastable zone width (MSZW) is a critical parameter in understanding the nucleation behavior of mandelic acid. ucc.edu.ghacs.org It represents the range of supersaturation where spontaneous crystal formation is unlikely, and growth primarily occurs on existing seeds. acs.org Research has shown that the width of this zone is directly affected by process parameters. For instance, increasing the cooling rate of a mandelic acid solution leads to a narrower MSZW, as higher supersaturation is generated more rapidly, increasing the likelihood of primary nucleation. acs.org Conversely, a wider MSZW, favorable for controlled crystallization, is observed at lower cooling rates. acs.org

Studies measuring the MSZW of mandelic acid in an aqueous solution demonstrated this relationship clearly. As the cooling rate was increased, the maximum allowable temperature difference before nucleation (the MSZW) also increased, but the tendency for uncontrolled nucleation became higher. acs.org

Table 1: Effect of Cooling Rate on the Metastable Zone Width (MSZW) of Mandelic Acid in Water

Saturation Temperature (°C)Cooling Rate (°C/h)MSZW (°C)
302> 5
305> 5
3010> 5

Data adapted from a study on the preferential crystallization of mandelic acid, indicating a consistently wide MSZW favorable for process control under these conditions. acs.org

The size of the seed crystals is another determinant factor. Numerical simulations and experimental studies on (S)-mandelic acid have shown that both supersaturation and seed size significantly affect the crystal growth rate. arxiv.orgglobal-sci.com The introduction of seed crystals bypasses the stochastic nature of primary nucleation, allowing for more predictable and uniform crystal growth. ethz.ch Parametric studies have confirmed that the growth rate can be precisely manipulated by adjusting the initial seed size and the level of supersaturation. arxiv.orgglobal-sci.comuni-halle.de Smaller seeds, offering a larger surface area per unit mass, can lead to a more uniform final crystal size distribution, assuming supersaturation is well-controlled to prevent secondary nucleation.

Forced Convection Effects on Crystal Habits

Forced convection, typically induced by mechanical stirring, has a significant impact on the resulting crystal habit of mandelic acid. arxiv.orgdiva-portal.org The crystal habit, or external morphology, is dictated by the relative growth rates of its different crystallographic faces. mdpi.com Forced convection alters these rates by modifying the mass transfer of solute molecules from the bulk solution to the crystal surface. uni-halle.demdpi.com

The primary mechanism is the reduction of the diffusion boundary layer that surrounds a growing crystal. mdpi.com In a less agitated solution, this layer can become depleted of solute, slowing the growth of the crystal faces. By increasing the stirring rate, forced convection thins this layer, enhancing the supply of mandelic acid to the crystal surfaces and increasing growth rates. uni-halle.de

However, this effect is not uniform across all faces, leading to changes in the crystal's shape. uni-halle.de Studies involving numerical simulations have investigated the interaction between forced convection and the growth of a single this compound crystal. global-sci.comuni-halle.de These models, validated by experimental data, show that fluid flow can cause non-symmetrical growth. uni-halle.de For instance, faces oriented towards the incoming flow of solute-rich solution may grow faster than those on the leeward side. uni-halle.de

Experimental and computational studies have shown that varying the stirring rate (and thus the Reynolds number, a measure of flow turbulence) alters the crystal's aspect ratio over time. researchgate.net At low convection or in the absence of stirring, diffusion limitations may favor growth in one direction, leading to more needle-like or elongated crystals. As forced convection is increased, the more uniform solute distribution can promote more symmetrical, equant, or block-like crystal habits. mdpi.com However, excessively high stirring rates can also lead to crystal fragmentation and increased secondary nucleation, which affects the final crystal size and shape. diva-portal.orgmdpi.com

Table 2: Influence of Forced Convection (Reynolds Number) on this compound Crystal Aspect Ratio

Time (hours)Aspect Ratio at Re = 8.6Aspect Ratio at Re = 17.2
0~0.68~0.68
4~0.72~0.74
8~0.75~0.79
12~0.78~0.83
16~0.80~0.86

Data adapted from numerical simulations showing the evolution of the crystal aspect ratio over time under different forced convection conditions (represented by Reynolds number, Re). A higher Reynolds number corresponds to stronger convection, leading to a more pronounced change in aspect ratio. researchgate.net

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and molecular vibrations of mandelic acid and its derivatives. These techniques are particularly useful for identifying characteristic stretching and bending modes associated with the carboxylic acid, hydroxyl, and aromatic ring moieties.

Fourier-Transform Infrared (FT-IR) Spectroscopy of Mandelic Acid and Derivatives

FT-IR spectroscopy is widely used to study the vibrational modes of mandelic acid. The spectra exhibit characteristic bands corresponding to the functional groups present. For mandelic acid, the carbonyl stretching vibration (νC=O) typically appears around 1716 cm⁻¹. mdpi.com This band's position can shift in derivatives due to substituent effects. For instance, in 3-hydroxymandelic acid, the νC=O band is observed at a similar position (1715 cm⁻¹), while in 3,4-dihydroxymandelic acid, it is shifted to a lower wavenumber (1708 cm⁻¹). mdpi.com In 4-hydroxy-3-methoxymandelic acid, the νC=O band is shifted to a higher wavenumber (1743 cm⁻¹). mdpi.com

Bands originating from the vibrations of the carboxyl and hydroxyl groups, as well as the aromatic ring, are also present in the FT-IR spectra of mandelic acid and its alkali metal salts. mdpi.comnih.gov The formation of alkali metal salts can lead to characteristic changes in the ligand spectrum. nih.gov For example, in multicomponent crystals of trimethoprim-mandelic acid, a shift in the wavenumber of the NH group from 3468.01 to 3350 cm⁻¹ and a shift in the OH stretch from 3103.46 cm⁻¹ to 3138.18 cm⁻¹ with a wider band have been observed, indicating salt formation. innovareacademics.in

Studies on poly(mandelic acid) derivatives synthesized under different conditions have also utilized FT-IR spectroscopy for characterization. nih.govacs.org For polymers prepared with concentrated sulfuric acid, the complete absence of C=O functionality was indicated by FT-IR, suggesting a different structure compared to polymers prepared under milder conditions. nih.govacs.org Attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy has been employed for in situ monitoring during the crystallization of racemic mandelic acid, allowing for the measurement of dissolved mandelic acid concentration. researchgate.net

Fourier-Transform Raman (FT-Raman) Spectroscopy Insights

FT-Raman spectroscopy complements FT-IR by providing information about molecular vibrations that are Raman active. In the Raman spectra of mandelic acid, bands derived from the stretching bonds of the aromatic rings (νCC) can appear, for instance, at 1588 cm⁻¹. mdpi.com This band is also observed in 3,4-dihydroxymandelic acid at 1605 cm⁻¹. mdpi.com

The band originating from the stretching vibrations of the carbonyl group in mandelic acid is observed in the Raman spectra at 1719 cm⁻¹, and at 1716 cm⁻¹ in 4-hydroxy-3-methoxymandelic acid. mdpi.com In the IR and Raman spectra of mandelic acid derivatives, bands derived from hydroxyl and methoxy (B1213986) groups are also present. mdpi.com For example, in 3,4-dihydroxymandelic acid and 4-hydroxy-3-methoxymandelic acid, the stretching vibrations of aromatic hydroxyl groups appear at 3420 cm⁻¹ and 3402 cm⁻¹, respectively, in the IR spectra. mdpi.com The stretching bands of the methoxy group in 4-hydroxy-3-methoxymandelic acid appear at 954 cm⁻¹ in the IR spectra and 953 cm⁻¹ in the Raman spectra. mdpi.com

FT-Raman spectrometry has been used to investigate the bonding of mandelic acid enantiomers on chiral stationary phases, revealing that retention is influenced by hydrogen bonds and π-stacking interactions. acs.orgresearchgate.netcapes.gov.br Spectral differences observed between diastereomer pairs at approximately 50% phase load indicate structural differences. researchgate.netcapes.gov.br

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is a powerful tool for determining the structure and purity of mandelic acid and its derivatives. It provides detailed information about the chemical environment of hydrogen and carbon atoms.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of mandelic acid exhibits characteristic signals for its protons. The aromatic ring protons typically show signals in the range of 7.34 ppm to 7.45 ppm. mdpi.comresearchgate.net The aliphatic chain proton (CH) gives a signal around 4.98 ppm to 5.08 ppm. mdpi.comresearchgate.netnih.gov The proton of the hydroxyl group attached to the aliphatic chain can be observed at a significantly lower field, around 12.69 ppm. mdpi.com The chemical shifts of aromatic protons can decrease in hydroxymandelic acid, 3,4-dihydroxymandelic acid, and 4-hydroxy-3-methoxymandelic acid, indicating changes in electron density due to substituents. mdpi.com

¹³C NMR spectroscopy provides information about the carbon skeleton. The chemical shifts for the carbon atoms in mandelic acid and its derivatives are also characteristic. mdpi.commdpi.com Substitution on the aromatic ring with hydroxyl or methoxy groups can cause significant changes in the electron density around the substituted carbon atoms, leading to observable shifts in the ¹³C NMR spectra. mdpi.com

NMR techniques, including ¹H NMR and ¹³C NMR, have been used to characterize newly synthesized mandelic acid derivatives, such as 4-substituted mandelic acid derivatives containing a 1,3,4-oxadiazole (B1194373) moiety. nih.gov They are also employed to characterize chiral macrocycles designed as chiral solvating agents for the NMR investigation of mandelic acid enantiomers. acs.orgsioc-journal.cn ¹H NMR spectroscopy, in the presence of chiral solvating agents, has been used to determine the enantiomeric excess of mandelic acid enantiomers. acs.orgarkat-usa.org NOESY spectra can reveal geometric differences between diastereomeric intermolecular complexes formed between mandelic acid enantiomers and chiral solvating agents. acs.org

Experimental ¹H and ¹³C NMR spectra of mandelic acid and its alkali metal salts have been measured and compared with theoretical calculations. mdpi.comnih.gov

Theoretical NMR Spectra Simulations for Structural Validation

Theoretical calculations, often using methods like DFT (Density Functional Theory) with specific basis sets (e.g., B3LYP/6-311++G(d,p)), are used to simulate NMR spectra for mandelic acid and its derivatives. mdpi.commdpi.comnih.gov These simulations can provide theoretical chemical shifts that can be compared with experimental data to aid in structural validation and understanding the electronic structure. mdpi.comnih.gov The GIAO (Gauge-Including Atomic Orbitals) method is commonly used for calculating NMR spectra. mdpi.com Theoretical calculations have shown good correlation with experimental ¹H and ¹³C NMR data for mandelamides. nih.gov

Molecular dynamics simulations and quantum mechanical calculations have been combined with experimental NMR studies to investigate the enantioselective discrimination of mandelic acid enantiomers using chiral resolving agents like BINOL. nih.govscilit.com These computational approaches help explain differences in diffusion coefficients and confirm enantioselective binding preferences based on differences in Gibbs free energies, highlighting the interactions and structural criteria for chiral recognition. nih.gov

Electronic Circular Dichroism (ECD) and Anisotropy Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a valuable technique for studying chiral molecules like mandelic acid, providing information about their optical activity and conformation. Anisotropy spectroscopy, which measures the differential absorption and emission of polarized light, complements ECD.

Mandelic acid's ECD spectrum is significantly influenced by the presence of the aromatic phenyl chromophore. researchgate.netresearchgate.net This chromophore contributes to the CD and anisotropy spectra in the near ultraviolet (>250 nm) and vacuum ultraviolet (VUV) regions. researchgate.netresearchgate.net VUV excitations in mandelic acid can be classified, including an nπ* excitation with charge transfer character from the carboxylic group at 177 nm, a ππ* excitation with charge transfer character to the carboxylic group at 190 nm, and a ππ* excitation at 205 nm. researchgate.netresearchgate.net

Although the band at 190 nm might have high intensity in the ECD spectrum, a weak oscillator strength combined with a strong rotational strength of the nπ* transition of the carboxyl chromophore (CD band at 221 nm) can lead to the latter dominating the anisotropy spectrum. researchgate.net The anisotropy spectrum for mandelic acid typically shows a major band around 235 nm and a minor band at 190 nm. rsc.org

Experimental ECD spectra of mandelic acid in different solvents, such as HFiP and water, have been reported and compared with computational ECD spectra generated using time-dependent density functional theory. rsc.orgresearchgate.netrsc.org These comparisons show good agreement and allow for the characterization of absorption bands in the VUV region. rsc.org The surrounding environment can significantly affect the chiroptical response of chiral species like mandelic acid. researchgate.net

ECD and anisotropy spectroscopy, combined with computational approaches, enable the prediction and understanding of the spectral behavior of mandelic acid and its derivatives and can be used to evaluate enantiomeric purity. researchgate.netrsc.org

Experimental ECD Spectrum Characterization

Experimental ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule across a range of wavelengths, typically in the ultraviolet (UV)-visible region. researchgate.net For mandelic acid, the presence of a strong aromatic chromophore (phenyl group) significantly contributes to its ECD spectrum in the near UV region (>250 nm) due to ππ* excitations, as well as in the vacuum ultraviolet (VUV) region. researchgate.net Experimental ECD spectra of mandelic acid in water show distinct bands. For instance, the anisotropy spectrum reveals a major band at 235 nm and a minor band at 190 nm. rsc.org Previous experimental studies on the ECD spectrum of mandelic acid have been reported, although measurements below 200 nm and simultaneous characterization of both enantiomers have been less common. rsc.org

Computational ECD Spectrum Prediction and Conformation-Chiroptical Signature Correlation

Computational methods, such as time-dependent density functional theory (TD-DFT), are employed to predict ECD spectra. researchgate.netnih.gov These computational predictions are often compared with experimental ECD spectra to validate theoretical models and gain a deeper understanding of the relationship between molecular conformation and chiroptical signatures. researchgate.netnih.gov For mandelic acid, computational ECD spectra are generated by considering relevant molecular configurations and performing thermal averaging. researchgate.netnih.gov

The correlation between conformation and chiroptical signature is a key aspect of these studies. The position and amplitude of the ECD spectrum are influenced by factors such as the strength of electronic transitions, the distance between chromophores, and the dihedral angle between coupled electronic transition dipoles, which directly relates to the molecule's three-dimensional structure. mdpi.com While computational methods can capture major features of the experimental ECD spectrum, discrepancies can occur, particularly with lower-energy peaks, highlighting the complexity of accurately modeling spectral broadening and requiring more sophisticated approaches that may include explicit solvent effects. researchgate.net The combination of experimental and computational approaches allows for the prediction and understanding of spectral behavior and aids in chiroptically characterizing molecules like mandelic acid and its derivatives. researchgate.netnih.gov

Chromatographic Separation Methodologies

Chromatographic techniques are essential for the separation and analysis of mandelic acid, particularly for resolving its enantiomers and for sample preparation in various applications.

High-Performance Liquid Chromatography (HPLC) for Mandelic Acid Enantiomer Resolution

HPLC is a widely used and effective method for the chiral separation of mandelic acid enantiomers. nih.gov Achieving stereospecificity in HPLC can be accomplished through the use of chiral stationary phases or by adding chiral reagents to the mobile phase. rhhz.net

Chiral Stationary Phases (CSPs) are fundamental to the direct separation of enantiomers in HPLC. Numerous commercial chiral columns are available for resolving enantiomers. redalyc.org The separation mechanism on CSPs is based on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. chrom-china.com Examples of CSPs used for mandelic acid derivatives include immobilized cellulose-based phases like CHIRALPAK® IC, which has shown baseline resolution for mandelic acid and some of its derivatives. nih.gov Other cellulose (B213188) and amylose-based CSPs, such as Chiralcel OJ-H and Chiralpak AD-H, have also been employed for the enantioseparation of mandelic acid compounds, with Chiralcel OJ-H demonstrating higher enantioseparation in some cases. chrom-china.com The interactions contributing to chiral recognition on CSPs can include hydrogen bonds, dipole-dipole interactions, π-π interactions, and spatial adaptability between the enantiomer and the CSP. chrom-china.com

Ligand exchange chromatography is another approach for enantiomer separation, often utilizing a transition metal ion (e.g., Cu²⁺) and a chiral ligand in either the mobile or stationary phase. rhhz.netnih.gov In this mode, diastereoisomeric ternary coordination complexes are formed between the metal ion, the chiral ligand, and the mandelic acid enantiomers, leading to differential retention on the stationary phase. nih.gov Chiral ligands like N-n-dodecyl-L-proline or L-proline have been used in conjunction with Cu²⁺ for the enantioseparation of mandelic acid. rhhz.netnih.gov Histidine-bonded silica (B1680970) gel has also been shown to resolve mandelic acid enantiomers in ligand-exchange chromatography. capes.gov.br

The composition of the mobile phase plays a critical role in optimizing enantioselectivity and retention in HPLC. Factors such as the type and content of organic modifiers, the concentration of chiral additives (if used in the mobile phase), and the pH of the mobile phase significantly influence the separation. nih.govresearchgate.netjapsonline.com

For separations using CSPs, adjusting the alcohol content in the mobile phase can affect the retention and resolution of enantiomers. A decrease in alcohol content can lead to increased retention and resolution due to decreased interaction between the enantiomers and the stationary phase. nih.gov Mobile phase additives like trifluoroacetic acid can also be used. nih.gov The choice of organic modifier (e.g., n-hexane, isopropanol, ethanol, methanol, acetonitrile) and its ratio with the aqueous buffer are crucial for achieving optimal separation. nih.govnih.govresearchgate.net

In chiral ligand exchange chromatography, the concentration and ratio of the chiral ligand and the transition metal ion in the mobile phase are critical parameters. researchgate.net Additionally, the pH of the aqueous phase in the mobile phase significantly impacts retention behavior and enantioseparation efficiency. nih.govresearchgate.net For instance, studies have shown that mobile phase pH can strongly affect peak resolution and retention time, with optimal pH values identified for specific separations. nih.govjapsonline.com The concentration of chiral mobile phase additives, such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin or sulfobutyl ether-β-cyclodextrin), also has a significant effect on peak resolution. nih.govjapsonline.comresearchgate.net

Chiral Stationary Phases and Ligand Exchange Chromatography

Solid-Phase Extraction (SPE) for Sample Preparation and Biomarker Analysis

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that offers advantages over liquid-liquid extraction, including reduced solvent usage and improved sample cleanliness. researchgate.netmdpi.combioline.org.br SPE is particularly valuable for isolating analytes from complex biological matrices like urine, which is relevant for biomarker analysis. researchgate.netmdpi.com

Mandelic acid is a known metabolite of styrene (B11656) and ethyl benzene (B151609), and its concentration in urine is used as a biomarker of exposure to these substances. researchgate.netmdpi.combioline.org.brredalyc.orgresearchgate.net SPE is frequently employed to extract mandelic acid from urine samples prior to chromatographic analysis, typically by HPLC. researchgate.netmdpi.combioline.org.br

Optimization of SPE protocols for mandelic acid involves evaluating several factors, including the type and mass of the sorbent, sample pH, sample concentration, sample flow rate, elution solvent, washing solvent, sample volume, and elution volume. researchgate.netbioline.org.brresearchgate.netscispace.com Strong anion exchange (SAX) silica cartridges have been found to be effective sorbents for retaining mandelic acid based on specific interactions. researchgate.netbioline.org.brresearchgate.netscispace.com Elution is often achieved using acidic solutions, such as acetic acid. researchgate.netbioline.org.brscispace.com The goal of SPE optimization is to achieve high extraction recovery and provide a clean sample for subsequent analysis. researchgate.netbioline.org.brscispace.com Molecularly imprinted polymers (MIPs) have also been developed as selective SPE sorbents for mandelic acid, offering good recognition selectivity and enrichment capabilities for analyzing mandelic acid in urine samples. mdpi.comredalyc.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
Mandelic acid1292
(S)-Mandelic acid439616
(R)-Mandelic acid73460

Data Tables

Flow Injection Analysis (FIA) with Chemiluminescence Detection for Mandelic Acid Quantification

Flow Injection Analysis (FIA) coupled with chemiluminescence (CL) detection has been developed as a rapid and sensitive method for the determination of mandelic acid. scispace.comresearchgate.net This method is based on the enhancement effect of mandelic acid on the chemiluminescence intensity of a specific system, such as the Ru(bipy)₃²⁺-Ce(IV) system. scispace.comresearchgate.net The increase in CL intensity observed when a solution containing mandelic acid is introduced into the carrier stream, relative to a blank signal, is proportional to the concentration of mandelic acid and serves as the analytical signal, typically measured as peak height. researchgate.netresearchgate.net

The optimization of experimental parameters is crucial for achieving optimal results in FIA-CL methods for mandelic acid. Factors such as the concentrations of reagents like Ru(bipy)₃²⁺, Ce(IV), and H₂SO₄ have been optimized. scispace.com Flow rate also affects the chemiluminescence intensity, and a flow rate of 2.0 mL min⁻¹ in each channel has been recommended for precision and reagent economy. scispace.com

Studies have demonstrated the utility of this method for determining mandelic acid in various samples, including capsules and human urine. scispace.comresearchgate.net For instance, a method applied to urine samples showed satisfactory recovery rates. scispace.com The reaction mechanism often involves the interaction of the analyte with a ruthenium(III) complex, reducing it to an excited ruthenium(II) complex, which then emits chemiluminescence upon returning to its ground state. researchgate.net In one reported procedure, ruthenium(II) was oxidized by a Ce(IV) solution. researchgate.net

Under optimized conditions, a reported FIA-CL method for mandelic acid demonstrated a linear range of 1.46-342.0 µg/mL and a detection limit of 0.072 µg/mL. scispace.comresearchgate.net The correlation coefficient (R) was found to be 0.99732. scispace.comresearchgate.net

Molecularly Imprinted Polymers (MIPs) in Chromatographic Resolution

Molecularly Imprinted Polymers (MIPs) have emerged as a promising technique for preparing synthetic polymers with high selectivity for a molecule of interest, acting as artificial receptors. researchgate.netresearchgate.net MIPs have been successfully applied in chromatographic resolution, particularly for chiral compounds like mandelic acid enantiomers. researchgate.netredalyc.orgscielo.brscielo.br

The preparation of MIPs for mandelic acid often involves non-covalent molecular imprinting using mandelic acid enantiomers ((+)-MA or (-)-MA) or racemic (±)-mandelic acid as templates. redalyc.orgscielo.brunesp.brtandfonline.com Functional monomers, such as methacrylic acid (MAA) or 4-vinylpyridine (B31050) (4-VP) or acrylamide (B121943) (AA), and cross-linkers, such as ethylene (B1197577) glycol dimethacrylate (EGDMA), are copolymerized in the presence of the template molecules. researchgate.netredalyc.orgscielo.brunesp.brtandfonline.com Bulk polymerization is a common method, often carried out at low temperatures under UV radiation. redalyc.orgscielo.brunesp.br The resulting bulk polymer is then ground and sieved to obtain particles of a suitable size for chromatographic columns. redalyc.orgscielo.brunesp.brtandfonline.com After removal of the template molecules, the MIP-packed columns exhibit selective recognition sites. redalyc.orgscielo.brtandfonline.com

MIP-packed columns have been found to be effective for the chromatographic resolution of (±)-mandelic acid. redalyc.orgscielo.brscielo.br The recognition and binding of template molecules by the MIP are based on interactions, such as those between the hydroxyl groups of the template and the carboxyl group of methacrylic acid used as a functional monomer. redalyc.org Higher separation factor values obtained with non-covalent molecular imprinting suggest its potential for analyzing chiral compounds with simple structures. redalyc.org

Studies have investigated the chromatographic behaviors of MIPs using different monomers and mobile phases. For instance, MIPs prepared with 4-vinylpyridine (4-VP) as the monomer showed good retention with the template compared to analogues. researchgate.nettandfonline.comtandfonline.com However, in some cases, using acetonitrile (B52724) as the mobile phase, no difference in the retention factors (k') of the enantiomers was observed, suggesting that the interaction was primarily dependent on acidity. tandfonline.comtandfonline.com Using a less polar solvent mixture, such as hexane/ethyl acetate (B1210297), an obvious difference in the retention time between L-MA and D-MA on an L-MA imprinted polymer was observed, although complete separation of enantiomers was not always achieved under these specific conditions. tandfonline.comtandfonline.com

Chirality, Stereochemistry, and Enantioselective Applications

Enantiomeric Forms and Racemic Mixtures of Mandelic Acid

The two enantiomeric forms of mandelic acid, (R) and (S), rotate plane-polarized light in opposite directions. libretexts.org The (R)-enantiomer is levorotatory (-), while the (S)-enantiomer is dextrorotatory (+). nih.gov A mixture containing equal amounts of both enantiomers is known as a racemic mixture or racemate, often referred to as paramandelic acid. wikipedia.orgmychemblog.com Racemic mixtures are optically inactive because the rotations of the two enantiomers cancel each other out. libretexts.orglibretexts.orgmychemblog.com Separating these enantiomers from a racemic mixture is a crucial process in the production of enantiomerically pure compounds, particularly in the pharmaceutical industry where different enantiomers can have vastly different biological activities. libretexts.orgscielo.org.armpg.de

Mandelic Acid as a Chiral Resolving Agent

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. libretexts.orgwikipedia.org One common and effective method for achieving this is through the formation of diastereomeric salts. libretexts.orgmychemblog.comwikipedia.org Mandelic acid, in its enantiopure form, can be used as a chiral resolving agent to separate racemic mixtures of chiral amines or alcohols. libretexts.orgwikipedia.orgnih.gov When a racemic mixture of an amine, for example, is reacted with enantiopure mandelic acid, it forms a mixture of two diastereomeric salts. libretexts.orglibretexts.org Diastereomers are stereoisomers that are not mirror images of each other and, unlike enantiomers, have different physical properties such as solubility and melting point. libretexts.orglibretexts.orgmychemblog.com This difference in physical properties allows for their separation, typically through techniques like fractional crystallization. mychemblog.comwikipedia.org Once separated, the individual diastereomeric salts can be treated to regenerate the enantiopure amine and the mandelic acid resolving agent. wikipedia.org Studies have investigated the chiral recognition mechanism during the resolution of compounds like sertraline (B1200038) with mandelic acid, examining intermolecular interactions and crystal packing differences in the resulting diastereomeric salts. researchgate.net

Stereoselective Synthesis Utilizing Mandelic Acid Scaffolds

Mandelic acid and its derivatives serve as valuable scaffolds in stereoselective synthesis, enabling the construction of complex molecules with defined stereochemistry. The chiral center of mandelic acid can dictate the stereochemical outcome of reactions. For instance, (R)-mandelic acid has been shown to co-catalyze reactions, leading to products with excellent stereoselectivity. rsc.orgrsc.org The use of either the (R) or (S) enantiomer of mandelic acid as a chiral starting material allows for the stereoselective synthesis of specific optical isomers of target compounds. researchgate.net Research has demonstrated the synthesis of enantiopure isomers of a muscarinic receptor antagonist utilizing (S) or (R)-mandelic acid as the chiral starting material, achieving high enantiomeric excess. researchgate.net

Mandelic Acid Derivatives as Chiral Building Blocks for Complex Molecules

Mandelic acid derivatives are important chiral building blocks for the synthesis of a wide range of chiral drugs and biologically active compounds. taylorandfrancis.comontosight.airesearchgate.netacs.org Their utility stems from the presence of the chiral hydroxyl-bearing carbon and the versatile reactivity of the carboxylic acid and aromatic ring.

Application in Semi-Synthetic Antibiotics (Penicillins, Cephalosporins)

(R)-Mandelic acid is a key precursor in the synthesis of semi-synthetic penicillin and cephalosporins. nih.govresearchgate.netmdpi.comunimi.itsemanticscholar.org These antibiotics are derived from natural fermentation products that are chemically modified to enhance their properties. The incorporation of the mandelic acid moiety, often through acylation of the antibiotic nucleus (like 6-aminopenicillanic acid or 7-aminocephalosporanic acid), introduces a chiral center that is crucial for the biological activity of the resulting antibiotic. google.comresearchgate.netnih.gov Penicillin G acylase, an enzyme, can catalyze the synthesis of semi-synthetic antibiotics, and this reaction is stereospecific when the acyl donor is chiral like mandelic acid. google.com

Precursors for Anti-Obesity and Antitumor Agents

Mandelic acid and its derivatives are utilized as precursors or chiral synthons in the synthesis of various therapeutic agents, including anti-obesity and antitumor compounds. nih.govresearchgate.netmdpi.comunimi.itsemanticscholar.orgresearchgate.net For example, (R)-mandelic acid is used in the synthesis of phenethanolamine, an anti-obesity compound, and (+)-goniodiol, an antitumor compound. researchgate.net Derivatives of (R)-mandelic acid have also been employed as chiral synthons in the preparation of antitumor and antiobesity agents. researchgate.net

Role in Non-Steroidal Anti-Inflammatory Drug Synthesis (e.g., Celecoxib, Deracoxib)

Compound Names and PubChem CIDs

Compound NamePubChem CID
Mandelic acid1292
(R)-(-)-Mandelic acid611-71-2 (CAS) wikipedia.org (CID not explicitly found for enantiomer, but linked via parent)
(S)-(+)-Mandelic acid439616
Celecoxib2662
Deracoxib3031065
Penicillin G5904
Cephalosporin (B10832234) C5749
6-Aminopenicillanic acid6065
7-Aminocephalosporanic acid13951
Sertraline68617
L-Phenylalanine614
(+)-Cinchonine8957
Levetiracetam65851
Phenethanolamine1001
(+)-GoniodiolNot found

Synthesis of Antithrombotic Drugs (e.g., Clopidogrel Precursors)

Mandelic acid derivatives, particularly (R)-o-chloromandelic acid, are key chiral intermediates in the synthesis of the antithrombotic drug (S)-clopidogrel. taylorandfrancis.comnih.govmdpi.com Clopidogrel, a thienopyridine derivative, is a widely used antiplatelet medication that helps reduce the risk of heart disease and stroke. nih.govwikipedia.org

Several synthetic routes to (S)-clopidogrel utilize enantiopure mandelic acid derivatives. One approach involves the preparation of (R)-o-chloromandelic acid, which can be achieved through methods such as the biocatalytic hydrolysis of racemic o-chloromandelonitrile with a highly enantioselective nitrilase enzyme. taylorandfrancis.comnih.gov A newly discovered nitrilase from Labrenzia aggregata (LaN) has shown high enantioselectivity for this hydrolysis, yielding (R)-o-chloromandelic acid with high enantiomeric excess (ee). nih.gov For instance, using a biphasic system of toluene-water, o-chloromandelonitrile at a concentration of 300 mM was transformed by LaN in 8 hours, resulting in an isolated yield of 94.5% of (R)-o-chloromandelic acid with 96.5% ee. nih.gov

Another enzymatic method for obtaining optically pure 2-chloromandelic acid involves the enantioselective resolution of the racemic mixture through irreversible transesterification catalyzed by lipase (B570770) AK in organic solvents. nih.gov This process, using vinyl acetate (B1210297) as the acyl donor, has achieved high conversion of (R)-2-chloromandelic acid (≥98.85%) and high enantiomeric excess of the remaining substrate (≥98.15%) under optimized conditions. nih.gov

The methyl ester of (R)-2-chloromandelic acid serves as a chiral building block in certain synthetic pathways to (S)-clopidogrel. researchgate.net The conversion of enantiomerically pure precursors derived from mandelic acid to (S)-clopidogrel has been achieved with high yields and enantiomeric purity. acs.org

Mandelic acid derivatives have also been investigated as potential factor Xa inhibitors, a class of antithrombotic agents. nih.gov

Enantioselective Recognition and Sensing Strategies

Enantioselective recognition and sensing of mandelic acid are crucial due to the distinct biological properties of its stereoisomers. nih.gov Various strategies have been developed for the chiral discrimination of mandelic acid enantiomers, often employing chiral receptors and sensing platforms.

Fluorescence spectroscopy is a common technique used for enantioselective recognition. Chiral receptors, such as those derived from 1,1-bi-2-naphthol (BINOL) or unsymmetrical salalen and salan ligands, have been designed to exhibit enantioselective fluorescence responses towards mandelic acid. acs.orgrsc.org For instance, a chiral BINOL-derived calix researchgate.netarene complexed with Cu(II) has demonstrated remarkable enantioselectivity towards mandelic acid, with significant differences observed in fluorescence quenching upon binding with (R)- and (S)-enantiomers. acs.org Dynamic light scattering (DLS) has been shown to enhance the sensitivity of this recognition, improving the detection limit significantly compared to fluorescent methods alone. acs.org The difference in nanostructural features formed upon interaction with different mandelic acid enantiomers further confirms the enantioselective recognition. acs.org

Another approach involves the use of chiral fluorescent bisboronic acid sensors. acs.org A 3,6-dithiophen-2-yl-9H-carbazole-based chiral fluorescent bisboronic acid sensor has successfully achieved enantioselective recognition of mandelic acid, showing different fluorescence responses to the (D)- and (L)-enantiomers. acs.org

Electrochemical methods also play a significant role in enantioselective sensing of mandelic acid. Chiral-modified electrodes have been developed for this purpose. An L-cysteine-modified gold electrode in the presence of Zn(II) ions has shown an enantioselective response towards mandelic acid enantiomers, with larger electrochemical signals observed for (R)-mandelic acid. researchgate.net This recognition is attributed to the selective formation of a Zn complex with L-cysteine and the mandelic acid enantiomers. researchgate.net Similarly, disposable chiral electrochemical sensors using L-cysteine-functionalized carbon nanotube-modified screen-printed electrodes have demonstrated selective recognition of mandelic acid enantiomers based on differential cyclic voltammetry signals. mdpi.com

Molecular imprinting techniques have also been explored for creating enantioselective sensors for mandelic acid. rsc.org Molecularly imprinted polymers (MIPs) designed using (D)-mandelic acid as a template molecule and layered on multiwalled carbon nanotubes have been fabricated as enantiomeric sensors for selective detection. rsc.org

Chiral ionic liquids interacting with mandelic acid enantiomers have been utilized for facile enantioseparation and recognition through self-assembly and coprecipitation processes. nih.gov This interaction can be monitored using techniques like electrospray mass spectrometry. nih.gov

Furthermore, chiral metal-organic frameworks (CMOFs) with hierarchical pore structures have shown enhanced enantioselective sensing capabilities for mandelic acid. figshare.com A hierarchical porous 3DOM Zn-MOF-74-L-Trp material, incorporating L-tryptophan as a chiral ligand, has been developed as a proportional fluorescence sensor exhibiting improved chiral recognition performance towards mandelic acid enantiomers compared to its microporous counterpart. figshare.com

Surface-enhanced Raman scattering (SERS) is another strategy employed for the enantiomeric identification of chiral molecules, including mandelic acid, using chiral sensing systems based on modified gold nanowires. acs.org

Biological Activities and Mechanistic Investigations of Mandelic Acid

Antimicrobial Mechanisms of Action

Mandelic acid has demonstrated antimicrobial activity against a variety of microorganisms, including both bacteria and fungi. This property has led to its historical use as an antibacterial agent, particularly in the treatment of urinary tract infections. wikipedia.orgtypology.comnih.govnucelle.comfishersci.ca

Bactericidal and Bacteriostatic Effects on Gram-Positive and Gram-Negative Bacteria

Studies have shown that mandelic acid possesses antibacterial properties effective against both Gram-positive and Gram-negative bacteria. almondclear.commdpi.comgoogle.com The concentration of mandelic acid and the pH of the medium can influence its antibacterial activity. typology.com For instance, some research indicates that mandelic acid can inhibit bacterial growth at concentrations as low as 0.5% and 1% in media with a pH between 4.0 and 4.5. typology.com The antimicrobial activity of mandelic acid is considered a complex phenomenon that may be correlated with other properties like pro-oxidative activity and hydrophobicity. nih.govresearchgate.net

Impact on Specific Pathogens (e.g., Staphylococcus aureus, Escherichia coli)

Mandelic acid has shown inhibitory effects on specific bacterial pathogens, including Staphylococcus aureus and Escherichia coli. nih.govnucelle.commdpi.comresearchgate.netgoogle.comtypology.comnih.govresearchgate.net Research has investigated the effectiveness of mandelic acid against clinical isolates of Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating in vitro antibacterial activity at concentrations ranging from 20 to 160 mg/mL. researchgate.netidosi.org Studies utilizing disk diffusion methods have shown inhibition zones for S. aureus with mandelic acid. researchgate.netidosi.org

Against Escherichia coli, mandelic acid has also exhibited antibacterial effects. nih.govnucelle.commdpi.comresearchgate.netgoogle.comtypology.comnih.gov Experiments using absorbance values to assess growth inhibition have indicated that mandelic acid at concentrations of 10%, 20%, and 30% can achieve significant antibacterial effects against E. coli, with inhibitory abilities reaching over 90%. google.com

Table 1 summarizes some reported minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) for mandelic acid against Staphylococcus aureus.

Strain/IsolateMandelic Acid Concentration (mg/ml)EffectSource
Clinical MRSA isolates20-160Antibacterial researchgate.netidosi.org
Staphylococcus aureus type strains40Bactericidal idosi.org
Staphylococcus aureus0.5% - 1% (pH 4.0-4.5)Inhibition typology.com

Antifungal and Anti-Yeast Activity Profiles

In addition to its antibacterial properties, mandelic acid has also demonstrated antifungal and anti-yeast activity. almondclear.commdpi.comgoogle.com Research has explored its effectiveness against various fungal and yeast species. For example, studies have shown that mandelic acid can inhibit the growth of Candida albicans. mdpi.comnih.gov Some investigations have specifically looked at mandelic acid derivatives and found them to exhibit excellent activity against tested fungi, including plant phytogenic fungi. mdpi.com Morphological studies on fungi treated with mandelic acid derivatives have indicated damage to hyphae surfaces and destruction of cell membrane integrity, leading to the inhibition of fungal reproduction. mdpi.com

Table 2 presents some examples of mandelic acid's activity against fungi and yeast.

MicroorganismMandelic Acid ActivityNotesSource
FungiAntifungalDemonstrated in Petri dishes. almondclear.com
YeastAnti-yeastDemonstrated in Petri dishes. almondclear.com
Candida albicansInhibitionShown in disk diffusion method. mdpi.comnih.gov
Plant phytogenic fungiInhibitionDerivatives show excellent activity. mdpi.com

Antioxidant Properties and Oxidative Stress Modulation

Mandelic acid also possesses antioxidant properties, which contribute to its ability to modulate oxidative stress. typology.comtypology.com Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative damage to biological molecules. scirp.org

Radical Scavenging Mechanisms (DPPH, ABTS, FRAP, CUPRAC Assays)

The antioxidant capacity of mandelic acid and its derivatives has been evaluated using various radical scavenging and reducing power assays, including DPPH, ABTS, FRAP, and CUPRAC. scirp.orgresearchgate.netnih.govresearchgate.netresearcher.liferesearchgate.netnih.govglobalauthorid.com These assays measure the ability of a compound to donate an electron or hydrogen atom to stabilize free radicals or to reduce metal ions.

Studies have shown that while mandelic acid itself may exhibit weak antioxidant properties in certain assays like ABTS and DPPH, its derivatives, particularly those with additional hydroxyl or methoxy (B1213986) groups, can demonstrate stronger antioxidant activities. nih.gov For instance, 3,4-dihydroxymandelic acid and 4-hydroxy-3-methoxymandelic acid have shown better antioxidant properties in DPPH, ABTS, FRAP, and CUPRAC assays compared to unsubstituted mandelic acid. nih.gov The mechanisms underlying these antioxidant properties can be described by various calculation methods, including BDE, IP, PDE, ETE, and PA. researchgate.netresearcher.life

Table 3 provides a conceptual overview of how different assays evaluate antioxidant activity.

AssayMechanism Primarily Measured
DPPHRadical scavenging (hydrogen atom transfer)
ABTSRadical scavenging (electron transfer)
FRAPFerric ion reducing power
CUPRACCupric ion reducing capacity

Regulation of Reactive Oxygen Species (ROS) Synthesis

Mandelic acid may also play a role in the regulation of Reactive Oxygen Species (ROS) synthesis. ROS are generated through various cellular processes and can cause damage if not properly controlled. jmb.or.kr Some research suggests that mandelic acid, or its derivatives, might influence pathways related to oxidative stress. For example, in the context of plant metabolism, mandelic acid methyl ester was found to be upregulated in certain conditions, and this upregulation was related to plant stress resistance and antioxidant capacity, including the removal of ROS. mdpi.com While the direct mechanism of mandelic acid's regulation of ROS synthesis in all biological systems is still an area of investigation, its antioxidant properties imply an ability to counteract the effects of ROS. typology.com

Biochemical Pathways and Enzyme Research

Mandelic acid is a substrate or product in several biochemical processes, notably the mandelate (B1228975) pathway atamanchemicals.com. The study of bacterial mandelic acid degradation pathways provides insights into how microorganisms utilize this compound as a carbon and energy source.

Bacterial Mandelic Acid Degradation Pathways (e.g., Pseudomonas putida)

Bacterial degradation pathways for mandelic acid have been widely identified and analyzed as representative pathways for aromatic compound degradation in nature nih.govresearchgate.net. The most extensively studied pathway is found in Pseudomonas putida nih.govresearchgate.netdntb.gov.uaresearchgate.netresearchgate.net. This pathway facilitates the utilization of mandelic acid as a sole source of carbon and energy wikipedia.orgexpasy.org.

The mandelic acid degradation pathway in Pseudomonas putida involves a series of enzymatic steps. It typically consists of mandelate racemase, S-mandelate dehydrogenase, benzoylformate decarboxylase, benzaldehyde (B42025) dehydrogenase, and downstream benzoic acid degradation pathways nih.govresearchgate.netdntb.gov.uaresearchgate.netresearchgate.net. This pathway allows for the conversion of mandelic acid to intermediates that can enter central metabolic routes.

Studies involving transposon insertion mutagenesis in Pseudomonas putida strain AIOL, a soil isolate that utilizes mandelate via this pathway, have helped elucidate the genetic organization of the enzymes involved. Mutants lacking specific enzymes like mandelate racemase or benzoylformate decarboxylase have been obtained, and the expression of other pathway enzymes in these mutants has been examined tandfonline.com. Genes for mandelate racemase (mdlA), S-mandelate dehydrogenase (mdlB), and benzoylformate decarboxylase (mdlC) have been indicated to be organized in an operon in the order of mdlCBA in this strain tandfonline.com.

Enzymatic Properties of Mandelate Racemase, S-Mandelate Dehydrogenase, and Benzoylformate Decarboxylase

Key enzymes in the bacterial mandelic acid degradation pathway exhibit specific enzymatic properties crucial for their catalytic functions.

Mandelate Racemase: This enzyme (EC 5.1.2.2) from Pseudomonas putida catalyzes the reversible interconversion of the (R)- and (S)-enantiomers of mandelate researchgate.netroyalsocietypublishing.orgacs.org. It is a magnesium-dependent enzyme researchgate.netroyalsocietypublishing.orgacs.orgnih.gov. The enzyme utilizes a two-base mechanism involving 1,1-proton transfer royalsocietypublishing.orgacs.org. At the active site, specific residues like Lys 166 and His 297 in Pseudomonas putida act as enantiospecific Brønsted acid-base catalysts, abstracting the α-proton from (S)- and (R)-mandelate, respectively, to form an enolic/ate intermediate royalsocietypublishing.org. Mandelate racemase from Pseudomonas fluorescens is stimulated by divalent cations such as Mg²⁺, Mn²⁺, and Co²⁺, with Mg²⁺ addition diminishing the Michaelis constant of the racemase nih.gov. The pH optimum for racemase activity in Pseudomonas fluorescens is around 7.8 nih.gov. The enzyme's activity is inhibited by various compounds, including phosphate, fluoride, and pyrophosphate, with different modes of inhibition observed nih.gov. The enzyme from Pseudomonas putida can stabilize the transition state by approximately 26 kcal mol⁻¹, leading to a significant rate enhancement compared to the non-enzymatic reaction royalsocietypublishing.orgacs.org.

S-Mandelate Dehydrogenase: This enzyme (EC 1.1.99.31), also known as L-mandelate dehydrogenase, catalyzes the oxidation of (S)-mandelate to phenylglyoxylate (B1224774) (benzoylformate) wikipedia.orgexpasy.orguniprot.orgontosight.ai. It is a flavin mononucleotide (FMN)-dependent enzyme expasy.orguniprot.orgresearchgate.net. In Pseudomonas putida, it is involved in the utilization of mandelic acid wikipedia.orgexpasy.org. The enzyme transfers electrons from FMNH₂ to a component of the electron transport chain, likely ubiquinone wikipedia.orgexpasy.orguniprot.org. (S)-Mandelate dehydrogenase from Pseudomonas putida has a large active-site pocket and shows preferential binding to substrates with longer sidechains and those with beta unsaturation wikipedia.orgexpasy.org. Kinetic parameters for (S)-mandelate dehydrogenase from Pseudomonas putida have been determined, showing varying K_m and k_cat values for different substrates (Table 1) uniprot.org.

SubstrateK_m (µM)k_cat (sec⁻¹)Electron AcceptorpHTemperature (°C)
(S)-mandelate160290DCPIP7.520
2-hydroxyoctanoate750/8000.5DCPIP7.520
2-hydroxyhexanoate49000.34DCPIP7.520
2-hydroxybutanoate320000.10DCPIP7.520
3-indolelactate9001.0DCPIP7.520
(RS)-mandelate240N/AN/A7.520

Data compiled from UniProtKB entry for mdlB - (S)-mandelate dehydrogenase from Pseudomonas putida uniprot.org. DCPIP: 2,6-dichlorophenolindophenol.

Immobilized (S)-mandelate dehydrogenase from Pseudomonas aeruginosa has shown optimal activity at pH 6.5 and 30°C, while immobilized SMDH on chitosan (B1678972) beads exhibited an optimal pH of 3.4 and temperature of 45°C researchgate.net. The K_m value for racemic mandelic acid with immobilized SMDH on chitosan was 0.27 mM researchgate.net.

Benzoylformate Decarboxylase: This enzyme (BFDC, EC 4.1.1.7) is a thiamin diphosphate (B83284) (ThDP)-dependent enzyme that catalyzes the non-oxidative decarboxylation of benzoylformate to benzaldehyde and carbon dioxide nih.govebi.ac.ukmdpi.comfrontiersin.orgacs.org. BFDC plays a fundamental role in mandelate metabolism nih.gov. It is the penultimate enzyme in the mandelate pathway in Pseudomonas putida mdpi.comfrontiersin.org. Besides its metabolic role, BFDC is of interest due to its broad substrate specificity and stereocontrol in carbon-carbon bond-forming reactions, making it a useful biocatalyst nih.gov. Studies have investigated the reaction mechanism of BFDC, including the role of active site residues like Ser26, which is important for catalysis and interacts with the carboxyl group of the substrate acs.org.

Enzyme Engineering for Modified Substrate Specificity and Catalytic Activity

Enzyme engineering efforts have been directed towards modifying the substrate specificity and improving the catalytic activity of enzymes in the mandelate pathway for various biotechnological applications, including biocatalysis and the synthesis of chiral compounds nih.govresearchgate.netresearchgate.netresearchgate.net.

Research has explored altering the substrate specificity of ThDP-dependent enzymes like benzoylformate decarboxylase mdpi.com. While significant interconversion of substrate specificity between BFDC and enzymes like pyruvate (B1213749) decarboxylase has been challenging, efforts continue to engineer these enzymes for desired catalytic properties mdpi.com.

Metabolic engineering approaches have been applied to microbial production of mandelic acid. For instance, Escherichia coli has been engineered for de novo mandelic acid biosynthesis by integrating enzyme screening, metabolic flux optimization, and pathway regulation mdpi.com. This involved identifying efficient enzyme homologs, enhancing precursor supply, and repressing competing pathways mdpi.com.

Cellular and Molecular Biological Effects

Mandelic acid and its derivatives can exert various effects at the cellular and molecular levels, including cytotoxicity, genotoxicity, and influence on gene expression.

Cytotoxicity and Genotoxicity Studies

Studies have investigated the cytotoxicity and genotoxicity of mandelic acid and its salts. Research using E. coli (ATCC 25922) has shown that mandelic acid and its alkali metal salts can affect cell viability and growth inhibition nih.gov. The cytotoxicity and genotoxicity observed in these studies can be influenced by factors such as the study environment (e.g., microbial medium, raw or treated wastewater), the type of metal forming the salt, and the concentration of the compound used nih.gov. Analysis of reactive oxygen species (ROS) synthesis suggests that oxidative stress is a dominant mechanism of cytotoxicity and genotoxicity for many studied mandelic acid salts nih.gov.

Influence on Gene Expression (e.g., recA promoter induction)

Mandelic acid and its salts have been shown to affect gene expression, including the induction of the recA promoter nih.govresearchgate.netresearchgate.net. The recA gene in Escherichia coli is involved in genetic recombination, DNA repair (SOS system), and other cellular functions igem.orgcore.ac.uk. The recA promoter is activated by treatments that damage DNA or stall DNA replication, leading to increased expression of the recA gene igem.org.

The induction of the recA promoter by mandelic acid and its salts can serve as an indicator of genotoxic potential nih.govresearchgate.netresearchgate.net. The extent of recA promoter induction is strictly dependent on the type of salt-forming metal and the concentration of the tested compound nih.govresearchgate.net. This suggests that mandelic acid and its salts can trigger the SOS response in bacteria, indicating DNA damage or replication stress.

The response patterns of E. coli reporter strains with recA:luxCDABE genetic constructs have been used to assess the induction of the recA promoter researchgate.net. Studies have shown that mandelic acid and its salts can lead to the induction of this promoter, with the activity being influenced by the surrounding environment nih.govresearchgate.net.

Mechanisms of Skin Cell Turnover and Extracellular Matrix Component Synthesis (e.g., collagen, elastin)

Beyond its direct effects on exfoliation and cell turnover in the epidermis, research suggests that mandelic acid also impacts the dermal layer, influencing the synthesis of extracellular matrix components like collagen and elastin (B1584352). Dermal fibroblasts are the primary cells responsible for producing these structural proteins, which are crucial for the skin's strength, elasticity, and firmness bmedispa.comfillmed.com. Studies indicate that chemical exfoliants, including mandelic acid, can stimulate dermal fibroblasts to promote the synthesis of new collagen, elastin, and glycosaminoglycans (such as hyaluronic acid) in the papillary dermis typology.comtypology.com. While the exact mechanism by which mandelic acid stimulates fibroblasts is not fully elucidated, it is believed to be an indirect process typology.comtypology.comnih.gov. This stimulation contributes to improved skin elasticity and firmness, helping to reduce the signs of aging such as fine lines and wrinkles prescription-professional.nlarosha.itacnefreedomclinic.com.

Some research findings highlight the impact of mandelic acid on skin properties related to extracellular matrix components:

StudyMandelic Acid ConcentrationTreatment DurationObserved Effect on Skin Elasticity/FirmnessCitation
Study 1Topical treatment (concentration not specified in snippet)Four weeksFirmed the skin by 23% and increased elasticity of lower eyelids by 25%. typology.comtypology.com
Study 215% peel12 weeks (every two weeks)Improved skin texture and reduced fine lines, with a 20% improvement in skin elasticity. prescription-professional.nl
Study 310% serum10 weeks (twice a day)Wrinkle depth and fine lines reduced by 15%, skin tone and texture improved. Suggested anti-aging effects due to cell turnover and collagen synthesis promotion. prescription-professional.nl
Study 430% peelNot specified in snippetStimulates fibroblast activity in the synthesis of collagen and elastin, restoring dermal structural components. arosha.it

These findings suggest a role for mandelic acid in supporting the structural integrity of the dermis by promoting the synthesis of key extracellular matrix components. The combined effects of accelerated epidermal turnover and stimulated dermal synthesis of collagen and elastin contribute to the observed improvements in skin texture, firmness, and the reduction of visible signs of aging.

Coordination Chemistry and Material Science Applications

Mandelic Acid as a Ligand in Metal Complexation

Mandelic acid can act as a bidentate ligand, forming stable five-membered rings upon chelation with metal centers via the oxygen atoms of its hydroxyl and carboxylate functionalities. Molecular modeling studies support that the oxygen atoms are the preferred sites for complexation due to their electronegative charge.

Synthesis and Characterization of Mandelic Acid Metal Complexes

The synthesis of mandelic acid metal complexes typically involves reacting mandelic acid with various metal salts. Complexes with transition metals such as Cr(III), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) have been synthesized and characterized. Characterization techniques commonly employed include HNMR, IR, electronic and ESR spectroscopy, and magnetic susceptibility measurements. Thermal analysis techniques like DTA, TGA, and DSC are used to understand their decomposition pathways and derive thermodynamic and kinetic parameters. researchgate.net

For instance, titanium(IV)-oxo complexes stabilized by mandelate (B1228975) ligands have been synthesized. One such complex, with the formula [Ti₈O₂(OⁱPr)₂₀(man)₄], was isolated from the reaction of titanium(IV) isopropoxide with mandelic acid. researchgate.netmdpi.com Characterization of this complex involved single-crystal X-ray diffraction for structural determination and spectroscopic studies to understand its physicochemical properties. mdpi.com

Coordination Modes and Geometries in Transition Metal Complexes

Mandelic acid primarily acts as a bidentate ligand, coordinating through the oxygen atoms of its hydroxyl and carboxylate groups, leading to the formation of stable five-membered chelate rings. This bidentate coordination mode has been confirmed by IR spectroscopy, which shows shifts in the stretching vibrations of the hydroxyl and carboxylate groups upon complexation. In some cases, the carboxylate group might also exhibit monodentate coordination, indicated by a larger separation value of the antisymmetric and symmetric stretching vibrations.

Studies on various metal-mandelate complexes have revealed different coordination geometries. For example, synthesized complexes of Cr(III), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) with mandelic acid have been reported to possess octahedral geometries. researchgate.net In the case of a magnesium bis-mandelate dihydrate structure, the mandelic acid ligand coordinates via an O,O-bidentate donor set, forming a five-member ring, and the magnesium center exhibits a six-coordinate, distorted octahedral geometry. nih.gov The coordination can be inner-sphere, with the deprotonated carboxylate and protonated hydroxyl groups binding to the metal center. nih.gov

Thermodynamic Stability of Metal-Mandelate Complexes

The thermodynamic stability of metal complexes is related to the equilibrium constant of the complex formation reaction; a higher equilibrium constant indicates greater stability. slideshare.netgcnayanangal.com Factors influencing stability include the nature of the metal ion and the ligand, such as their size, charge, and electronegativity, as well as the formation of stable chelate rings (chelate effect). slideshare.net

Studies on the binary complexes of mandelic acid with metal ions like Fe³⁺, Cu²⁺, Co²⁺, Ni²⁺, Zn²⁺, and Cd²⁺ in aqueous solution have investigated their stability constants using methods like the Irving-Rossotti technique. researchgate.netresearchgate.net The order of stability for these complexes has been reported to follow the Irving-Williams order: Fe³⁺ > Cu²⁺ > Cd²⁺ > Zn²⁺ > Ni²⁺ > Co²⁺. researchgate.netresearchgate.net The stability of complexes can increase with higher charges and smaller sizes of the metal ion, and with more basic ligands. slideshare.net

Chiral Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

Mandelic acid and its derivatives are recognized as excellent sources of chirality for the construction of chiral coordination polymers (CPs) and metal-organic frameworks (MOFs). tandfonline.comresearchgate.netresearchgate.netunimelb.edu.autandfonline.com These chiral frameworks are of interest for enantioselective applications, such as separation, sensing, and catalysis. tandfonline.comresearchgate.netresearchgate.netpublish.csiro.au

Design and Construction of Mandelic Acid-Derived Chiral Frameworks

Studies have reported the synthesis of chiral CPs containing mandelic acid and its halogenated analogues, such as (R)-2-chloromandelic acid, 3,5-difluoromandelic acid, and 4-trifluoromethylmandelic acid, along with linear dipyridyl co-ligands. tandfonline.comresearchgate.netresearchgate.nettandfonline.com These structures can exhibit different dimensionalities, such as 1D chains and 2D sheets, depending on the specific metal ion, co-ligand, and reaction conditions. researchgate.netresearchgate.nettandfonline.com The inclusion of halogen substituents can introduce additional sites for intermolecular interactions, influencing the resulting framework structure and packing. researchgate.netresearchgate.netunimelb.edu.autandfonline.com

MOFs incorporating mandelic acid have also been explored, for instance, in the context of enzyme immobilization for enantioselective reactions. researchgate.netx-mol.com The tunable porosity, high surface area, and stable framework structure of MOFs make them suitable carriers for enzymes, and mandelic acid can contribute to the chiral environment within these materials. researchgate.netx-mol.com

Intermolecular Interactions and Crystal Packing Influences

For example, coordination polymers of mandelate and 3,5-difluoromandelate have been shown to possess densely packed structures stabilized by extensive hydrogen bonding. publish.csiro.aupublish.csiro.au In contrast, using related ligands like (R)-α-methoxyphenyl acetic acid can result in different chain structures and solvent-accessible areas. researchgate.netpublish.csiro.aupublish.csiro.au The interplay between coordination bonds and various intermolecular forces dictates the final architecture and properties of these chiral materials.

Enantioselective Applications of Chiral CPs and MOFs

Mandelic acid and its derivatives serve as valuable chiral building blocks for the construction of chiral coordination polymers (CPs) and metal-organic frameworks (MOFs) with applications in enantioselective processes, including separation, recognition, and sensing. The inherent chirality of mandelic acid provides a direct source of asymmetry that can be integrated into the framework structures of these materials.

Chiral CPs constructed from mandelic acid have demonstrated promise in enantioselective recognition and sensing. nih.govfishersci.be The incorporation of mandelic acid derivatives with halogen substituents, such as fluorine and chlorine, can introduce additional intermolecular interactions like hydrogen and halogen bonding, influencing the coordination modes and packing arrangements within the resulting CP structures. nih.govnih.gov Studies have reported the synthesis of 1D coordination polymers utilizing mandelic acid and its halogenated analogues, including (R)-2-chloromandelic acid, 3,5-difluoromandelic acid, and 4-trifluoromethylmandelic acid, combined with divalent transition metals and bridging dipyridyl co-ligands. nih.govnih.gov These structures exhibit diverse packing motifs influenced by the varying intermolecular interactions. nih.gov

Beyond their role as structural components, mandelic acid and its derivatives are also significant as target analytes for enantioselective separation using chiral MOFs. nih.govnih.govwikipedia.orgdsmz.defishersci.befishersci.se Chiral MOFs, often synthesized through the use of chiral ligands or via post-synthetic modification of achiral frameworks, have been explored as chiral stationary phases for chromatographic enantioseparation. nih.govwikipedia.orgdsmz.detcichemicals.com

Notable examples include the use of chiral MOFs for the enantioseparation of racemic mandelic acid and methyl mandelate. nih.govfishersci.se For instance, robust chiral UiO-68-type Zr-MOFs functionalized with chiral amine-alcohol groups have shown high enantioselectivity in the adsorption separation of racemic mandelic acid and methyl mandelate. nih.govwikipedia.org One study reported enantiomeric excess values reaching up to 97.3% and 98.9% for the separation of racemic mandelic acid using these functionalized UiO-68-type MOFs. nih.gov The groups directly bonded to the chiral carbons of the adsorbates play a crucial role in the selective separation of enantiomers, with higher enantioselectivity observed for adsorbates possessing two hydrogen-bonding groups directly bonded to the chiral carbon. nih.gov

The pore structure and accessibility of active sites within chiral MOFs significantly influence their enantioselective performance. Hierarchical porous chiral MOFs, possessing multiple pore size regimes, have demonstrated enhanced chiral recognition abilities for molecules like mandelic acid compared to their microporous counterparts. fishersci.se This enhancement is attributed to improved mass-transfer efficiency of the chiral guest molecules and increased accessibility to the chiral recognition sites within the hierarchical structure. fishersci.se

Another approach involves the post-synthetic modification of achiral MOFs to introduce chirality. For example, an achiral MIL-101(Cr) framework has been modified with chiral amino acids such as L-proline, L-thioproline, and L-tyrosine to create chiral MOFs (CMOFs) that exhibit enantioselectivity towards various racemates, including RS-mandelic acid. nih.govwikipedia.orgtcichemicals.com The enantioselectivity of these CMOFs towards racemates has been evaluated using techniques like chiral HPLC. nih.govwikipedia.org

The development of chiral CPs and MOFs incorporating mandelic acid or utilized for its separation highlights the importance of rational design and synthesis to achieve desired enantioselective properties for various applications.

Here is a summary of some enantioseparation data for mandelic acid and methyl mandelate using chiral MOFs:

Chiral MOF TypeAnalyteEnantiomeric Excess (%ee)Reference
Functionalized UiO-68-type Zr-MOFsRacemic Mandelic AcidUp to 97.3 and 98.9 nih.gov
Functionalized UiO-68-type Zr-MOFsRacemic Methyl MandelateNot specified as a range, but separation achieved nih.gov
Hierarchical Porous Zn-MOF-74-L-TrpMandelic AcidEnantioselectivity factor 2.26 (compared to 1.12 for microporous) fishersci.se
MIL-101(Cr) modified with L-amino acidsRS-Mandelic acidEnantioselectivity observed (details vary) nih.govwikipedia.org

Environmental and Industrial Research Perspectives

Green Chemistry Principles in Mandelic Acid Synthesis

Traditional chemical synthesis of mandelic acid often involves hazardous chemicals and processes. mpg.dechemeurope.com Green chemistry principles are being applied to develop more sustainable production methods that minimize environmental impact. mpg.dechemeurope.com

Sustainable Production Routes and Waste Minimization Strategies

Efforts in sustainable production focus on replacing toxic reagents and reducing waste generation. One promising avenue is the use of biocatalysis and fermentation. mpg.dechemeurope.comnih.gov Microbes and enzymes can produce valuable chemicals from inexpensive substrates under mild conditions, offering a sustainable alternative to chemical synthesis. mpg.dechemeurope.com

A "green" method for mandelic acid production has been developed utilizing a three-enzyme cascade that converts oxalic acid and benzaldehyde (B42025) into mandelic acid. mpg.dechemeurope.com This enzymatic synthesis avoids the use of cyanide, a highly toxic substance employed in conventional methods. mpg.dechemeurope.com Introducing these enzymes into a microbe or synthetic system could lead to an environmentally sustainable fermentation process for mandelic acid and its derivatives. mpg.dechemeurope.com

Biotechnological strategies for producing (R)-(-)-mandelic acid, a specific enantiomer with pharmaceutical applications, are also being explored. nih.gov These include microbial biotransformation and enzymatic catalysis, which can yield optically pure (R)-(-)-mandelic acid with high efficiency, offering advantages over chemical approaches that struggle to achieve high optical purity on an industrial scale. nih.gov Enzymes like nitrilase, nitrile hydratase, and amidase are being investigated for their role in converting substrates like mandelonitrile (B1675950) into (R)-(-)-mandelic acid. nih.gov

Furthermore, biocatalytic methods are being developed to produce (R)-mandelic acid from renewable feedstocks such as styrene (B11656), L-phenylalanine, glycerol (B35011), and glucose. researchgate.net Cascade biotransformations involving multiple enzymes have shown potential in converting these starting materials into (R)-mandelic acid with high enantiomeric excess. researchgate.net

Waste minimization is an inherent benefit of these green chemistry approaches, as enzymatic and microbial processes often operate with higher atom economy and produce fewer byproducts compared to traditional chemical routes. mpg.dechemeurope.comnih.gov

Utilization of Renewable Feedstocks and Environmentally Benign Solvents

The shift towards sustainable production routes for mandelic acid involves the utilization of renewable feedstocks. Research is exploring the production of mandelic acid from bio-based materials like L-phenylalanine, glycerol, and glucose, which are derived from renewable resources. researchgate.net This contrasts with traditional methods that may rely on petroleum-based precursors.

In addition to renewable feedstocks, the use of environmentally benign solvents is a key aspect of green chemistry in mandelic acid synthesis. While the search results don't detail specific green solvents for mandelic acid synthesis itself, the broader context of green chemistry in organic synthesis emphasizes replacing hazardous organic solvents with more sustainable alternatives like water or bio-based solvents. mdpi.comrsc.orgtext2fa.ir For example, propylene (B89431) carbonate has been explored as a "green" solvent in electrochemical carboxylation reactions to form alpha-hydroxy acids, including mandelic acid. acs.org

Life Cycle Assessment (LCA) of Mandelic Acid Production

Life Cycle Assessment (LCA) is a tool used to evaluate the potential environmental impacts of a product or process throughout its life cycle. researchgate.netresearchgate.netnih.govncsu.edu LCA studies have been conducted to assess the environmental sustainability of mandelic acid production, particularly in the context of its use in biodegradable polymers like poly(mandelic acid) (PMA). researchgate.netresearchgate.netnih.gov

Environmental Impact Evaluation of Different Production Routes (e.g., Ph-DOX, OCA)

LCA studies have compared the environmental impacts of different routes for producing poly(mandelic acid) (PMA), a polymer derived from mandelic acid. Two such routes involve the polymerization of 5-phenyl-1,3-dioxolane-4-one (Ph-DOX) and o-carboxyanhydride (OCA) monomers. researchgate.netresearchgate.netnih.gov

Sensitivity analysis in these LCA studies suggests that producing mandelic acid through the biotransformation of bio-glycerol could substantially reduce many of the life cycle impacts of PMA production (by 6-77% across 16 out of 18 impact categories). researchgate.netresearchgate.netnih.gov

Comparative Analysis with Conventional Industrial Chemicals (e.g., Polystyrene)

LCA studies have also compared the environmental impacts of producing biodegradable polymers like poly(mandelic acid) (PMA) with conventional plastics such as polystyrene (PS). researchgate.netresearchgate.netnih.gov Despite PMA being biodegradable, the large-scale production impacts of the more environmentally favorable Ph-DOX route for PMA were found to be more than five times higher than those of polystyrene production. researchgate.netresearchgate.netnih.gov This is largely attributed to the inputs required for mandelic acid production and monomer synthesis. researchgate.netresearchgate.netnih.gov

These findings indicate that significant improvements in the production process for mandelic acid and its monomers are necessary before PMA can be considered a truly environmentally sustainable alternative to conventional packaging materials like polystyrene. researchgate.netresearchgate.netnih.gov

Here is a summary of comparative LCA findings:

Production Route/MaterialComparison BasisRelative Environmental Impact (Large Scale, Selected Categories)Key Contributing Factors
PMA via Ph-DOX routePMA via OCA routeSignificantly lower (≥20%)Inherently more favorable process chemistry. researchgate.netresearchgate.netnih.gov
PMA via Ph-DOX routePolystyreneMore than five times higherMandelic acid production inputs (chemicals, enzymes, solvents). researchgate.netresearchgate.netnih.gov
PMA via Ph-DOX routePolystyrene (with bio-glycerol MA)Potential for 6-77% reduction in 16 categoriesShift to renewable feedstock for mandelic acid. researchgate.netresearchgate.netnih.gov

Mandelic Acid as a Biomarker for Environmental Exposure

Mandelic acid is recognized and used as a biomarker, particularly for assessing exposure to styrene and ethyl benzene (B151609). nih.govresearchgate.netbioline.org.br Biomarkers are indicators measured in biological samples that can provide information about exposure to a substance, its effects, or an individual's susceptibility. who.int

Styrene is a widely used organic solvent in various industries and is classified as a hazardous environmental pollutant. nih.gov Ethyl benzene is another solvent found in industrial and laboratory settings that contributes to environmental pollution. researchgate.netbioline.org.br Mandelic acid is a metabolite of both styrene and ethyl benzene in the body. nih.govresearchgate.netbioline.org.br Monitoring mandelic acid levels, typically in urine, allows for the assessment of environmental and occupational exposure to these chemicals. nih.govresearchgate.netbioline.org.br

Research has focused on developing and optimizing analytical methods for detecting and quantifying mandelic acid in biological samples, such as urine, to improve the accuracy and reliability of exposure assessment. researchgate.netbioline.org.br Techniques like high-performance liquid chromatography (HPLC) coupled with solid-phase extraction (SPE) are employed for this purpose. researchgate.netbioline.org.br Optimizing parameters like sample pH, solvent type, and sorbent material in SPE is crucial for efficient extraction and purification of mandelic acid from complex biological matrices, especially for detecting low concentrations resulting from environmental or low-level occupational exposures. researchgate.netbioline.org.br

Studies have investigated the stereoselectivity of mandelic acid metabolism, noting that the excretion of phenylglyoxylic acid, a metabolite of mandelic acid, is primarily from the (S)-enantiomer rather than the (R)-enantiomer. nih.gov Enzymes like L-2-hydroxy-acid oxidase 2 (HAO2) are implicated in the stereoselective metabolism of (S)-mandelic acid. nih.gov Understanding these metabolic pathways is important for interpreting biomarker data accurately.

The use of mandelic acid as a biomarker provides a link between external exposure to pollutants like styrene and ethyl benzene and the internal dose absorbed by the body. who.int This is valuable for monitoring programs aimed at protecting human health in both occupational settings and the general environment. researchgate.netbioline.org.br

Analytical Methodologies for Environmental Monitoring

Various analytical methodologies have been developed for detecting, measuring, and monitoring styrene and its metabolites, including mandelic acid, in biological and environmental samples nih.govwho.int. The choice of method often depends on the matrix being analyzed and the required sensitivity and specificity.

High-performance liquid chromatography (HPLC) is a widely used technique for the determination of mandelic acid and phenylglyoxylic acid in urine szu.czresearchgate.netnih.goviarc.fr. Reversed-phase HPLC with a variable wavelength UV detector is a common approach nih.gov. Sample preparation often involves steps such as acidification and extraction with organic solvents like ethyl acetate (B1210297) nih.gov. Solid-phase extraction (SPE) methods using silica (B1680970) or bonded silica have also proven useful in simplifying sample preparation prior to HPLC-UV analysis, offering advantages over traditional liquid-liquid extraction (LLE) by reducing solvent usage and improving recovery and reproducibility bioline.org.brscispace.com. Studies have optimized SPE methods for mandelic acid analysis, demonstrating high recovery rates (exceeding 98%) and good reproducibility scispace.comresearchgate.net.

Gas chromatography (GC) is another established technique for analyzing styrene and its metabolites. GC procedures for urinary phenylglyoxylic and mandelic acids often involve solvent extraction followed by derivatization and detection using flame ionization detection (FID) on packed or capillary columns iarc.fr. GC-mass spectrometry (GC-MS) provides high specificity and can be used for the determination of volatile organic compounds, including styrene, in various matrices iarc.frnih.gov. Isotope-dilution GC-MS methods have also been described for the determination of styrene and styrene 7,8-oxide in blood iarc.fr.

More advanced techniques like HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) and ultra-high performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) offer increased sensitivity and selectivity for the determination of mandelic acid and other styrene metabolites in biological samples oup.comresearchgate.net. These methods are capable of detecting metabolites in a high percentage of tested urine specimens researchgate.net.

For environmental monitoring of styrene in air, methods include adsorption on solid sorbents like charcoal or Tenax®, followed by solvent desorption or thermal desorption and analysis by GC with FID, photoionization detection (PID), or MS iarc.frwho.intcdc.gov. Passive monitoring badges can also be used for air sampling who.int. Continuous monitoring of airborne styrene concentration is possible using techniques like infrared spectrometry who.int.

Analytical methods for mandelic acid determination have been developed to achieve low detection limits. For example, an HPLC method using a specific mobile phase composition achieved a detection limit of 0.07 mg/L in urine tandfonline.com. Optimization of chromatographic conditions, including mobile phase composition, UV wavelength, injection volume, and flow rate, is crucial for sensitive and accurate analysis bioline.org.brscispace.com.

The stability of mandelic acid in urine samples is an important consideration for biological monitoring. While metabolites are generally stable when stored frozen, proper storage conditions are necessary to prevent degradation, particularly for phenylglyoxylic acid tandfonline.com.

Table 2: Analytical Methods for Mandelic Acid and Styrene Metabolites

Analytical Technique(s)Sample MatrixKey Features / ApplicationsSource
HPLC-UVUrineWidely used for MA and PGA; involves extraction and UV detection. szu.czresearchgate.netnih.gov
GC-FID/MSUrine, Air, Biological samplesUsed for styrene and metabolites; often involves derivatization for metabolites. iarc.frcdc.gov
HPLC-MS/MS, UPLC-ESI-MS/MSBiological samplesHigh sensitivity and selectivity for metabolites. oup.comresearchgate.net
SPE combined with HPLC-UVUrineSimplifies sample preparation, improves recovery and reproducibility. bioline.org.brscispace.comresearchgate.net
Adsorption (Tenax®, Charcoal) + GCAirUsed for collecting airborne styrene; followed by desorption and GC analysis. iarc.frwho.intcdc.gov

Future Directions and Advanced Research Frontiers

Exploration of Novel Mandelic Acid Derivatives with Enhanced Bioactivity

Research into mandelic acid derivatives is actively pursuing compounds with improved or expanded biological activities. This includes the synthesis of novel chiral mandelic acid derivatives, such as those incorporating a 1,3,4-oxadiazole (B1194373) thioether moiety, which have shown promising antifungal activity against various plant fungi. acs.orgnih.gov The focus is on understanding how spatial configuration influences biological activity, with studies indicating that specific enantiomers, like those with the S-configuration, can exhibit significantly higher activity. acs.org Further structural modifications are being explored to optimize efficacy and potentially reduce side effects for applications in cosmetics and pharmaceuticals. marketresearchfuture.com Derivatives are being investigated for their potential antimicrobial, anti-inflammatory, and even anticancer properties, highlighting their broad therapeutic potential. ontosight.ai The development of novel mandelic acid derivatives is a key strategy for leading players in the market to cater to specific needs in the cosmetics and pharmaceutical industries. marketresearchfuture.com

Integration of Mandelic Acid in Multifunctional Materials

The integration of mandelic acid into multifunctional materials represents another significant area of future research. Due to its properties, mandelic acid can be incorporated into various matrices to impart desired characteristics. For instance, mandelic acid-loaded electrospun nanofibers are being explored as potential wound dressing materials, demonstrating antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli. ege.edu.tr The ability of mandelic acid derivatives to undergo self-assembly through noncovalent interactions can lead to the formation of robust chiral gels. researchgate.net These gels can then be used as templates for the assembly of luminescent nanoparticles, potentially leading to the creation of multicolour chiral light-emitting materials with applications in biomedical research. researchgate.net The development of such composite materials leverages the inherent properties of mandelic acid to create novel functional systems.

Mechanistic Elucidation of Unresolved Biological and Chemical Phenomena

A deeper understanding of the underlying biological and chemical mechanisms involving mandelic acid is crucial for unlocking its full potential. Research is ongoing to elucidate the metabolic mechanisms of chiral inversion of mandelic acid enantiomers, such as the conversion of S-mandelic acid to R-mandelic acid, which has been observed in biological systems. nih.gov Studies are also investigating how mandelic acid and its salts affect biological entities like E. coli cells and specific proteins, exploring mechanisms such as oxidative stress as a dominant factor in cytotoxicity and genotoxicity. researchgate.net Furthermore, research aims to understand how mandelic acid derivatives exert their effects at a molecular level, for example, by disrupting fungal cell membrane integrity. nih.gov Investigating the interaction between forced convection and crystal growth of mandelic acid is another area where mechanistic understanding is being sought through numerical simulations. global-sci.comresearchgate.net

Development of Next-Generation Sustainable Production Technologies

The development of environmentally friendly and sustainable methods for mandelic acid production is a growing focus. Traditional chemical synthesis methods often involve hazardous chemicals like cyanide. mpg.de Future research is directed towards developing greener alternatives, such as enzymatic synthesis and microbial fermentation processes. mpg.dechemeurope.commdpi.com Researchers are exploring the use of enzyme cascades to convert cheap and safe starting materials into mandelic acid under mild conditions. mpg.dechemeurope.com Introducing these enzymatic pathways into microbes or synthetic systems could enable sustainable fermentation processes for mandelic acid and its derivatives. mpg.dechemeurope.com Efforts are being made to minimize waste, reduce environmental impact, recycle solvents, optimize reaction conditions, and implement greener chemistry principles in mandelic acid production. stellarmr.com Metabolic engineering approaches, such as engineering Escherichia coli for de novo biosynthesis of mandelic acid from glucose, are demonstrating the potential for efficient and sustainable large-scale microbial production. mdpi.com

Q & A

Q. What analytical methods are recommended for quantifying Mandelic acid in biological matrices (e.g., urine, serum)?

To quantify Mandelic acid in biological samples, researchers commonly employ high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS). Key steps include:

  • Sample Preparation : Acid hydrolysis of conjugated metabolites (e.g., glucuronides) followed by liquid-liquid extraction using ethyl acetate or solid-phase extraction .
  • Calibration Standards : Use synthetic Mandelic acid standards to establish a linear range (e.g., 0.1–100 µg/mL) and validate recovery rates (typically >85%) .
  • Quality Control : Include internal standards (e.g., deuterated Mandelic acid) to correct for matrix effects and instrument variability .

Q. Which thermodynamic properties of Mandelic acid are critical for predicting its solubility and reactivity in aqueous systems?

Key thermodynamic parameters include:

  • logP (Octanol/Water Partition Coefficient) : -0.34, indicating moderate hydrophilicity, which influences its solubility in biological fluids .
  • Melting Point : 119–121°C, critical for assessing purity during synthesis .
  • Aqueous Solubility : 15.6 g/L at 25°C, which impacts its environmental fate and pharmacokinetic modeling . Researchers should validate these parameters experimentally using differential scanning calorimetry (DSC) and shake-flask methods .

Advanced Research Questions

Q. How can conflicting data on Mandelic acid excretion kinetics (e.g., 50% vs. 85% urinary recovery) be resolved in toxicological studies?

Discrepancies often arise from differences in:

  • Exposure Levels : Higher styrene exposure (e.g., 248 ppm) shortens the first-phase excretion half-life (6.4 hours vs. 9.4 hours at 23 ppm) .
  • Analytical Sensitivity : Ensure methods detect both Mandelic acid and its metabolite, phenylglyoxylic acid, which co-vary with exposure dose .
  • Statistical Models : Use biphasic pharmacokinetic models to account for rapid initial excretion (half-life ~7.8 hours) and slower secondary phases (~16 hours) . Standardizing exposure protocols and cross-validating assays with gas chromatography-mass spectrometry (GC-MS) can reduce variability .

Q. What experimental designs optimize enantiomeric resolution of racemic Mandelic acid for pharmaceutical applications?

Advanced resolution strategies include:

  • Diastereomeric Salt Crystallization : Use chiral bases (e.g., (1R,2S)-ephedrine) to form salts with (R)- or (S)-Mandelic acid, followed by recrystallization in ethanol/water .
  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, achieving >90% enantiomeric excess (ee) under optimized pH (7.0–8.0) and temperature (40°C) .
  • Chromatographic Separation : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC yield baseline resolution (resolution factor >1.5) . Researchers should compare yield, ee, and scalability when selecting methods .

Q. How do researchers address biphasic excretion kinetics of Mandelic acid in occupational exposure studies?

Biphasic kinetics (rapid initial phase followed by slower elimination) require:

  • Compartmental Modeling : Fit data to a two-compartment model to estimate rate constants (k1, k2) and half-lives .
  • Exposure Stratification : Group participants by styrene concentration (e.g., <50 ppm vs. >200 ppm) to isolate dose-dependent effects .
  • Covariate Analysis : Control for renal function and metabolic polymorphisms (e.g., CYP2E1 activity) that alter excretion rates .

Methodological Considerations

  • Data Validation : Cross-reference experimental results with computational databases (e.g., NIST Webbook) for thermodynamic and spectral consistency .
  • Statistical Reporting : Provide absolute numerical data (e.g., raw excretion values) alongside derived metrics (e.g., percentages) to enhance reproducibility .
  • Ethical Design : For human studies, document informed consent and adherence to institutional review board (IRB) protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.